molecular formula C10H9F3O2 B2724489 Ethyl 4-(difluoromethyl)-3-fluorobenzoate CAS No. 1417459-60-9

Ethyl 4-(difluoromethyl)-3-fluorobenzoate

Cat. No.: B2724489
CAS No.: 1417459-60-9
M. Wt: 218.175
InChI Key: AZVATHSVUMTIIV-UHFFFAOYSA-N
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Description

Ethyl 4-(difluoromethyl)-3-fluorobenzoate is a fluorinated aromatic ester of high interest in research and development, particularly in the field of medicinal chemistry and radiopharmacy. The molecular framework of fluorobenzoates is frequently employed as a key building block in the synthesis of more complex molecules. A prominent research application of related compounds is their use as prosthetic groups in the radiolabeling of biologics. For instance, fluorobenzoate derivatives are utilized in the preparation of reagents like [¹⁸F]SFB (N-succinimidyl 4-[¹⁸F]fluorobenzoate), which are crucial for site-specifically attaching the radioisotope fluorine-18 to peptides, proteins, and other biomolecules for Positron Emission Tomography (PET) imaging . The presence of both the difluoromethyl and fluorine substituents on the benzoate ring makes this compound a valuable synthon for constructing molecules with tailored steric, electronic, and metabolic properties. Researchers can leverage the ethyl ester group as a handle for further synthetic manipulation, such as hydrolysis to the corresponding carboxylic acid or transesterification. This compound is intended for research applications only, including as a standard in analytical chemistry, an intermediate in organic synthesis, and in the development of novel pharmaceutical agents and imaging probes. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-(difluoromethyl)-3-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-2-15-10(14)6-3-4-7(9(12)13)8(11)5-6/h3-5,9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZVATHSVUMTIIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1417459-60-9
Record name ethyl 4-(difluoromethyl)-3-fluorobenzoate
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Foundational & Exploratory

chemical structure analysis of Ethyl 4-(difluoromethyl)-3-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Structure Analysis of Ethyl 4-(difluoromethyl)-3-fluorobenzoate

Abstract

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry and materials science. The difluoromethyl group, in particular, offers a unique combination of electronic and steric properties that can significantly enhance the pharmacological profile of bioactive molecules. This guide provides a comprehensive technical overview of the analytical methodologies required for the unambiguous structural elucidation of this compound, a compound of interest in drug discovery and development. While direct experimental data for this specific molecule is not widely published, this document leverages established principles of spectroscopic and chromatographic analysis, drawing on data from analogous compounds to present a robust, predictive framework for its characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of analyzing complex fluorinated aromatic compounds.

Introduction: The Significance of the Difluoromethyl Group in Drug Discovery

The introduction of fluorine into organic molecules can profoundly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity for biological targets. The difluoromethyl (-CF₂H) group is of particular interest as it can act as a bioisosteric replacement for hydroxyl, thiol, and amine functionalities. This substitution can lead to improved membrane permeability and metabolic resistance while introducing a weak hydrogen bond donor capability through its acidic proton.[1] These attributes make difluoromethylated compounds highly valuable in the design of next-generation pharmaceuticals.[2][3] this compound combines the difluoromethyl moiety with an additional fluorine substituent on the aromatic ring, presenting a unique electronic environment that warrants a detailed analytical investigation.

Predicted Physicochemical Properties

A summary of the predicted and known properties of this compound and a closely related analog, Ethyl 4-fluorobenzoate, are presented in Table 1.

PropertyThis compound (Predicted)Ethyl 4-fluorobenzoate (Known)
Molecular Formula C₁₀H₉F₃O₂C₉H₉FO₂
Molecular Weight 222.17 g/mol 168.17 g/mol
Appearance Colorless to pale yellow liquid or solidColorless to pale yellow liquid or white crystalline solid[4]
Boiling Point > 210 °C210 °C
Solubility Soluble in common organic solvents (e.g., CDCl₃, DMSO, Acetone)Soluble in common organic solvents

Core Analytical Workflow

The structural confirmation of this compound necessitates a multi-technique approach to ensure unambiguous characterization. The logical flow of analysis is depicted in the following workflow diagram.

analytical_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Elucidation cluster_validation Final Validation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR Primary Confirmation MS Mass Spectrometry (EI-MS) NMR->MS Molecular Weight & Fragmentation IR Infrared Spectroscopy (FTIR) MS->IR Functional Group Analysis Final Structure Confirmed IR->Final

Caption: Analytical workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment and connectivity of atoms. For a fluorinated compound like this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring atoms. The predicted chemical shifts (in CDCl₃) are summarized in Table 2.

Proton(s)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
Aromatic-H 7.8 - 8.2m-The aromatic protons will be in the downfield region due to the electron-withdrawing effects of the ester, fluorine, and difluoromethyl groups.
-CHF₂ 6.5 - 7.5t²JHF ≈ 50-60 HzThe proton of the difluoromethyl group will appear as a triplet due to coupling with the two equivalent fluorine atoms.[5]
-OCH₂CH₃ ~4.4q³JHH ≈ 7.1 HzThe methylene protons of the ethyl group are deshielded by the adjacent oxygen and will appear as a quartet due to coupling with the methyl protons.
-OCH₂CH₃ ~1.4t³JHH ≈ 7.1 HzThe methyl protons of the ethyl group will appear as a triplet due to coupling with the methylene protons.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The predicted chemical shifts are presented in Table 3.

Carbon(s)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
C=O ~165s-The carbonyl carbon of the ester will be in the characteristic downfield region.
Aromatic-C 115 - 140m-The aromatic carbons will show complex splitting patterns due to C-F coupling.
-CHF₂ 110 - 125t¹JCF ≈ 230-250 HzThe carbon of the difluoromethyl group will appear as a triplet due to strong one-bond coupling with the two fluorine atoms.[5]
-OCH₂CH₃ ~62s-The methylene carbon of the ethyl group.
-OCH₂CH₃ ~14s-The methyl carbon of the ethyl group.
Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is crucial for the analysis of organofluorine compounds, providing direct information about the fluorine environments.[6][7]

Fluorine(s)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
Aromatic-F -100 to -130m-The chemical shift of the aromatic fluorine is influenced by the other substituents on the ring.[8][9]
-CHF₂ -80 to -100d²JHF ≈ 50-60 HzThe two fluorine atoms of the difluoromethyl group are equivalent and will appear as a doublet due to coupling with the single proton.[10]
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time or a larger sample amount may be necessary due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition: Acquire a one-dimensional ¹⁹F spectrum. An external reference standard (e.g., CFCl₃) is typically used.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum to determine the relative number of protons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum (Electron Ionization)

Under electron ionization (EI), this compound is expected to produce a molecular ion peak (M⁺) and several characteristic fragment ions.

m/zIonPredicted Relative IntensityRationale
222[C₁₀H₉F₃O₂]⁺ (M⁺)ModerateMolecular ion peak.
194[M - C₂H₄]⁺LowLoss of ethylene via McLafferty rearrangement.
177[M - OCH₂CH₃]⁺HighLoss of the ethoxy radical, a common fragmentation for ethyl esters.[11][12]
149[M - OCH₂CH₃ - CO]⁺ModerateSubsequent loss of carbon monoxide from the acylium ion.
129[C₇H₄F₂]⁺ModerateFragmentation of the aromatic ring.
Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 50-300) to detect the molecular ion and fragment ions.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the presence of the ethyl ester, difluoromethyl, and fluorobenzoyl moieties.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Spectrum

The IR spectrum of this compound will show characteristic absorption bands for the ester and fluorinated aromatic functionalities.

Wavenumber (cm⁻¹)VibrationPredicted IntensityRationale
3100 - 3000Aromatic C-H stretchMediumCharacteristic of C-H bonds on a benzene ring.
2980 - 2850Aliphatic C-H stretchMediumFrom the ethyl group.
1730 - 1715C=O stretch (ester)StrongAromatic esters show a C=O stretch at a slightly lower wavenumber than aliphatic esters due to conjugation.[13][14][15]
1600, 1500, 1450C=C stretch (aromatic)MediumCharacteristic absorptions of the benzene ring.
1300 - 1250C-O stretch (ester)StrongThe C-C-O stretch of the ester group.[16]
1150 - 1000C-F stretchStrongStrong absorptions due to the C-F bonds of the difluoromethyl and aromatic fluorine.[17][18]
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid.

  • Background Spectrum: Record a background spectrum of the empty sample compartment.

  • Sample Spectrum: Record the spectrum of the sample.

  • Data Analysis: Subtract the background spectrum from the sample spectrum and identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Synthesis and Purity Considerations

The synthesis of this compound would likely involve the introduction of the difluoromethyl group onto a suitably functionalized benzoic acid derivative, followed by esterification.[19] A plausible synthetic route could start from a commercially available fluorinated benzoic acid.[20][21] The purity of the final compound is critical for accurate analytical data. Purification is typically achieved by column chromatography on silica gel, and the purity should be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Conclusion

The structural analysis of this compound requires a synergistic application of NMR spectroscopy, mass spectrometry, and infrared spectroscopy. While direct experimental data is scarce, a thorough understanding of the spectroscopic properties of analogous compounds and the characteristic signatures of the key functional groups allows for a reliable predictive framework for its characterization. This guide provides the necessary theoretical foundation and practical protocols to enable researchers to confidently identify and characterize this and other complex fluorinated molecules, thereby facilitating their development in the fields of medicinal chemistry and materials science.

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medicinal chemistry applications of Ethyl 4-(difluoromethyl)-3-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Medicinal Chemistry Applications of Ethyl 4-(difluoromethyl)-3-fluorobenzoate

Abstract

This compound is a strategically designed aromatic building block poised for significant applications in medicinal chemistry. The unique substitution pattern, featuring a fluorine atom at the 3-position and a difluoromethyl group at the 4-position, imparts a combination of physicochemical properties that are highly sought after in modern drug design. This guide elucidates the strategic value of this scaffold, provides a comprehensive synthetic protocol, and explores its application in the design of potent enzyme inhibitors, drawing parallels from established bioactive molecules. We will delve into the nuanced roles of the fluorinated substituents in modulating metabolic stability, lipophilicity, and target engagement, offering a roadmap for its utilization in developing next-generation therapeutic agents.

The Strategic Value of Fluorine in Drug Design: A Molecular Perspective

The deliberate incorporation of fluorine into drug candidates is a cornerstone of contemporary medicinal chemistry.[1][2][3] The 4-(difluoromethyl)-3-fluorobenzoate scaffold is a prime example of "strategic fluorination," where each fluorine-containing moiety is placed to exert specific, beneficial effects on the molecule's overall profile.

  • The 3-Fluoro Substituent : A single fluorine atom on an aromatic ring is a subtle yet powerful modification. With a van der Waals radius (1.47 Å) similar to hydrogen (1.20 Å), it is a minimal steric perturbation.[1] However, its intense electronegativity (Pauling scale: 3.98) dramatically alters the electronic landscape of the ring. This can modulate the pKa of nearby functional groups, influence metabolic pathways by blocking sites susceptible to oxidative metabolism, and enhance binding affinity to target proteins through favorable electrostatic interactions.[1][4]

  • The 4-Difluoromethyl (-CF2H) Group : The difluoromethyl group is a fascinating and increasingly utilized functional group. It serves as a lipophilic hydrogen bond donor, a rare combination of properties that allows it to act as a bioisostere for common functional groups like hydroxyl (-OH), thiol (-SH), or amine (-NH2) groups.[5] This bioisosteric replacement can circumvent metabolic liabilities associated with these groups (e.g., oxidation or glucuronidation) while preserving or even enhancing crucial hydrogen bonding interactions with a biological target.[6] The C-F bonds significantly increase metabolic stability compared to C-H bonds, extending the half-life of a drug candidate.[7]

Physicochemical Profile

The combined electronic effects of the 3-fluoro and 4-difluoromethyl groups create a unique platform for drug discovery. The properties listed below are estimated based on the known contributions of these functional groups.

PropertyEstimated Value / CharacteristicRationale for Medicinal Chemistry
Molecular Formula C₉H₈F₃O₂
Molecular Weight 209.15 g/mol Low molecular weight is favorable for adhering to Lipinski's Rule of Five.
LogP (Lipophilicity) ~2.5 - 3.5The fluorinated groups increase lipophilicity, which can enhance membrane permeability and cell uptake.[7]
pKa (of parent acid) ~3.0 - 3.5The strong electron-withdrawing nature of the -F and -CF2H groups significantly acidifies the carboxylic acid compared to benzoic acid (~4.2).
Hydrogen Bonding -CF₂H (Donor), -C=O (Acceptor)The acidic proton on the difluoromethyl group can participate in hydrogen bonds, mimicking interactions of -OH or -NH groups.[6]
Metabolic Stability HighThe C-F bonds are highly resistant to cleavage by metabolic enzymes like Cytochrome P450s.[5][7]

Synthesis and Characterization

While numerous methods exist for the synthesis of fluorinated benzoic acids, a robust pathway to this compound can be conceptualized starting from commercially available 3-fluoro-4-methylbenzoic acid. This multi-step synthesis involves the transformation of the methyl group into the desired difluoromethyl group.

Proposed Synthetic Pathway

Synthetic Pathway A 3-Fluoro-4-methylbenzoic acid B Ethyl 3-fluoro-4-methylbenzoate A->B EtOH, H₂SO₄ (cat.) Reflux C Ethyl 4-(dibromomethyl)-3-fluorobenzoate B->C NBS (2.2 eq) AIBN (cat.) CCl₄, Reflux D This compound C->D AgF or SbF₃ Heat

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Step 1: Esterification to Ethyl 3-fluoro-4-methylbenzoate

  • To a solution of 3-fluoro-4-methylbenzoic acid (1.0 eq) in absolute ethanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 78°C) and monitor by TLC until the starting material is consumed (typically 4-6 hours).

  • Cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Ethyl 3-fluoro-4-methylbenzoate, which can often be used without further purification.

Step 2: Radical Bromination to Ethyl 4-(dibromomethyl)-3-fluorobenzoate

  • Dissolve Ethyl 3-fluoro-4-methylbenzoate (1.0 eq) in carbon tetrachloride (10 volumes).

  • Add N-Bromosuccinimide (NBS, 2.2 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN, 0.05 eq).

  • Heat the mixture to reflux (approx. 77°C) under inert atmosphere. The reaction should be initiated with a bright lamp.

  • Monitor the reaction by GC-MS. Upon completion, cool the mixture and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude dibrominated product.

Step 3: Fluorination to this compound

  • Caution: This reaction should be performed by trained personnel in a well-ventilated fume hood using appropriate personal protective equipment.

  • To the crude Ethyl 4-(dibromomethyl)-3-fluorobenzoate (1.0 eq), add a fluorinating agent such as silver(I) fluoride (AgF, >2.5 eq) or antimony trifluoride (SbF₃, >1.0 eq).

  • Heat the mixture, typically neat or in a high-boiling inert solvent, according to established protocols for halo-exchange fluorination.

  • Monitor the reaction by ¹⁹F NMR or GC-MS.

  • Upon completion, the reaction mixture is cooled, diluted with a suitable organic solvent, and filtered to remove metal salts.

  • The filtrate is washed, dried, and concentrated. The final product, this compound, is purified by column chromatography on silica gel.

Analytical Characterization

The structure and purity of the final compound would be confirmed using a suite of analytical techniques:

  • ¹H NMR : To confirm the presence and splitting patterns of aromatic and ethyl protons, and the characteristic triplet for the -CF₂H proton.

  • ¹⁹F NMR : To identify the distinct signals for the aromatic fluorine and the doublet for the -CF₂ H group.

  • ¹³C NMR : To confirm the carbon skeleton and observe the characteristic splitting patterns from C-F coupling.

  • Mass Spectrometry (MS) : To verify the molecular weight and fragmentation pattern of the compound.

Application in Bioactive Molecule Design: A Case Study

While direct applications of this compound in marketed pharmaceuticals are not yet prevalent, its core scaffold is found in potent bioactive molecules. A compelling example from the agrochemical sector is the herbicide Carfentrazone-ethyl , which demonstrates the power of this substitution pattern in achieving high-potency enzyme inhibition.[8] The principles are directly translatable to human drug discovery.

Case Study: Carfentrazone-ethyl, an Inhibitor of Protoporphyrinogen Oxidase (PPO)

Carfentrazone-ethyl is a selective herbicide that acts by inhibiting protoporphyrinogen oxidase (PPO), a critical enzyme in the biosynthesis of chlorophyll in plants and heme in animals.[6][9] Its structure features a phenyl-triazolinone core, where the phenyl ring is substituted with the 4-(difluoromethyl)-fluorophenyl moiety.

Carfentrazone-ethyl_Synthesis cluster_0 Core Scaffold Synthesis cluster_1 Final Product Assembly A 4-(Difluoromethyl)-3- fluorobenzoic Acid B Intermediate (e.g., aniline derivative) A->B Multi-step Transformation C Substituted Phenyl Intermediate B->C Coupling E Carfentrazone-ethyl Acid C->E Coupling with D D Triazolinone Precursor F Carfentrazone-ethyl E->F Esterification (Ethanol, Acid)

Caption: Conceptual workflow for Carfentrazone-ethyl synthesis.

The Role of the 4-(Difluoromethyl)-3-fluorophenyl Moiety:

  • Potency and Binding : The electronic properties conferred by the dual fluorine substitution are critical for tight binding within the PPO active site. The electron-withdrawing nature of the groups enhances interactions with key residues.

  • Metabolic Resistance : In the target plant species, the scaffold resists metabolic degradation, ensuring the herbicide reaches its target enzyme intact and persists long enough to be effective.

  • Physicochemical Properties : The lipophilicity imparted by the fluorinated groups allows the molecule to penetrate the plant cuticle and cell membranes to reach the site of action.

Mechanism of PPO Inhibition

PPO catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX. Inhibition leads to the accumulation of the substrate, which leaks into the cytoplasm and auto-oxidizes, generating reactive oxygen species (ROS) that cause rapid cell membrane disruption.[10]

PPO_Inhibition ProtogenIX Protoporphyrinogen IX PPO PPO Enzyme ProtogenIX->PPO Substrate ROS Reactive Oxygen Species (ROS) ProtogenIX->ROS Auto-oxidation (Accumulation) ProtoIX Protoporphyrin IX PPO->ProtoIX Catalysis Damage Cell Membrane Damage ROS->Damage Carfentrazone Carfentrazone-ethyl (Active Metabolite) Carfentrazone->PPO Inhibition

Caption: Mechanism of action for PPO-inhibiting herbicides.

Future Perspectives in Medicinal Chemistry

The principles demonstrated by Carfentrazone-ethyl are directly applicable to human drug design. The this compound building block is a versatile starting point for creating novel therapeutics. The ester handle can be easily hydrolyzed to the corresponding carboxylic acid or converted into an amide, providing a key attachment point for further synthetic elaboration.

Workflow for Derivatization

Derivatization_Workflow Start Ethyl 4-(difluoromethyl)- 3-fluorobenzoate Acid 4-(Difluoromethyl)-3- fluorobenzoic Acid Start->Acid LiOH or NaOH (Hydrolysis) Amide Amide Derivatives (R-NH₂) Acid->Amide HBTU, R-NH₂ (Amide Coupling) AcylChloride Acyl Chloride Acid->AcylChloride SOCl₂ or (COCl)₂ AcylChloride->Amide R-NH₂

Caption: Key transformations of the starting ester for library synthesis.

Potential Therapeutic Targets:

  • Oncology : Many kinases and metabolic enzymes are targets for cancer therapy. This scaffold could be used to design inhibitors that benefit from enhanced metabolic stability and unique binding interactions.

  • Neuroscience : The ability to fine-tune lipophilicity is crucial for designing drugs that can cross the blood-brain barrier. The difluoromethyl group can also form key hydrogen bonds with CNS targets.

  • Infectious Diseases : Bacterial or viral enzymes could be targeted. The metabolic stability imparted by fluorine is advantageous for maintaining therapeutic drug concentrations.

Conclusion

This compound is more than just a chemical intermediate; it is a highly engineered building block that encapsulates several modern medicinal chemistry principles. Its strategic placement of a fluorine atom and a difluoromethyl group offers a powerful combination of metabolic stability, modulated lipophilicity, and the potential for unique hydrogen bonding interactions. While its utility has been concretely demonstrated in the agrochemical field, the underlying chemical and biological rationale provides a compelling blueprint for its application in human drug discovery. Researchers equipped with this scaffold are well-positioned to develop novel, potent, and durable therapeutic agents across a spectrum of diseases.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3,4-Difluorobenzoic Acid in Modern Pharmaceutical Synthesis. [Link]

  • PrepChem.com. Preparation of ethyl 4-fluorobenzoate. [Link]

  • Appiah, C., et al. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1083–1090. [Link]

  • Witkowski, D. A., & Halling, B. P. (1989). Inhibition of plant protoporphyrinogen oxidase by the herbicide acifluorfen-methyl. Plant physiology, 90(4), 1239–1242. [Link]

  • PrepChem.com. Synthesis of ethyl 4-amino-2-fluorobenzoate. [Link]

  • Google Patents. (2015). Preparation method of carfentrazone-ethyl. US8957220B2.
  • Alnafta, N., et al. (2023). Designing New Protoporphyrinogen Oxidase-Inhibitors Carrying Potential Side Chain Isosteres to Enhance Crop Safety and Spectrum of Activity. Journal of Agricultural and Food Chemistry. [Link]

  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. GSJ, 8(6). [Link]

  • Hu, J., et al. (2014). Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis, 46(7), 842-863. [Link]

  • Meira, C. S., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(3), 543. [Link]

  • ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]

  • PureSynth. Ethyl 4-Fluorobenzoate 98.0%(GC). [Link]

  • Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. [Link]

  • OUCI. Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … [Link]

  • Google Patents. (2020). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. CN110903176A.

Sources

role of Ethyl 4-(difluoromethyl)-3-fluorobenzoate in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role, synthesis, and application of Ethyl 4-(difluoromethyl)-3-fluorobenzoate in modern drug discovery.

A Strategic "Gateway" Intermediate for Lipophilic Hydrogen Bond Donors

Executive Summary

This compound (and its corresponding acid, CAS 1780188-78-4 ) has emerged as a high-value building block in modern medicinal chemistry. Its primary utility lies in installing the 4-(difluoromethyl)-3-fluorophenyl moiety—a substructure that simultaneously modulates lipophilicity, metabolic stability, and hydrogen bond donor (HBD) capability.

Unlike the ubiquitous trifluoromethyl (


) group, the difluoromethyl (

) group acts as a lipophilic hydrogen bond donor , a "chameleon" bioisostere capable of replacing hydroxyl (-OH), thiol (-SH), or amine (-NH) groups while mitigating their metabolic liabilities. This guide explores the mechanistic rationale for using this intermediate, provides a self-validating synthesis protocol, and details its application in optimizing drug-like properties.

Chemical Biology & Mechanism

The "Lipophilic Hydrogen Bond Donor" Concept

The central value of the


 group is its ability to act as a weak hydrogen bond donor. The highly electronegative fluorine atoms polarize the C-H bond, making the hydrogen atom significantly acidic (estimated 

~25-30, compared to ~50 for alkanes).
FeatureHydroxyl (-OH)Difluoromethyl (

)
Trifluoromethyl (

)
H-Bond Donor StrongWeak/ModerateNone
Lipophilicity (

)
Lowers (Hydrophilic)Increases (Lipophilic)Strongly Increases
Metabolic Stability Low (Glucuronidation)HighHigh
Steric Bulk SmallMediumLarge

Strategic Implication: When a lead compound suffers from rapid glucuronidation at a phenolic -OH or poor membrane permeability due to high polarity, replacing the -OH with


 often maintains the critical H-bond interaction with the target protein while significantly boosting permeability and metabolic half-life.
The Role of the 3-Fluoro Substituent

The "3-fluoro" atom in this compound is not merely decorative; it serves two critical mechanistic functions:

  • Electronic Modulation: The fluorine atom ortho to the

    
     group exerts an inductive electron-withdrawing effect (-I). This further polarizes the C-H bond of the difluoromethyl group, enhancing its H-bond donor strength  compared to a simple 
    
    
    
    on a non-fluorinated ring.
  • Conformational Locking: The fluorine atom can induce preferred conformations via electrostatic repulsion or attraction with adjacent carbonyls or heteroatoms in the final drug molecule, reducing the entropic penalty of binding.

Experimental Protocols: Synthesis & Validation

Since this compound is often synthesized in-house rather than purchased in bulk, the following self-validating protocol ensures high purity and yield.

Synthesis Workflow: Deoxo-Fluor Deoxyfluorination

Objective: Convert Ethyl 4-formyl-3-fluorobenzoate to this compound.

Reagents:

  • Substrate: Ethyl 4-formyl-3-fluorobenzoate (1.0 eq)

  • Fluorinating Agent: Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) (1.5 - 2.0 eq)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Catalyst: Ethanol (0.1 eq, initiator)

Protocol:

  • Setup: Flame-dry a round-bottom flask under Nitrogen (

    
    ) atmosphere.
    
  • Dissolution: Dissolve Ethyl 4-formyl-3-fluorobenzoate in anhydrous DCM (

    
     concentration).
    
  • Addition: Cool the solution to

    
    . Add Deoxo-Fluor dropwise via syringe. Caution: Exothermic reaction.
    
  • Initiation: Add catalytic Ethanol (activates the Deoxo-Fluor).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (visualize with UV/PMA stain).

  • Quench: Cool to

    
    . Slowly add saturated aqueous 
    
    
    
    . Caution: Vigorous gas evolution (
    
    
    ,
    
    
    byproducts).
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , filter, and concentrate.[1]
    
  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

Self-Validating QC Criteria

To ensure the integrity of the intermediate before proceeding to the next step (e.g., ester hydrolysis), verify these spectral signatures:

  • 
     NMR (Essential): 
    
    • Look for the doublet signal for the

      
       group around 
      
      
      
      to
      
      
      ppm.
    • Look for the singlet/multiplet for the aromatic 3-F around

      
       to 
      
      
      
      ppm.
    • Validation Check: The

      
       signal must show coupling to the proton (
      
      
      
      Hz). If it is a singlet, you have likely formed the trifluoromethyl or fully oxidized byproduct.
  • 
     NMR: 
    
    • Diagnostic Signal: A triplet (appearing as a triplet of doublets due to 3-F coupling) at

      
       ppm with a large coupling constant (
      
      
      
      Hz). This confirms the presence of the
      
      
      proton.
    • Absence Check: Ensure the aldehyde proton signal (

      
       ppm) is completely gone.
      

Visualization: Synthesis & Decision Logic

Synthesis Pathway Diagram

The following diagram illustrates the conversion of the aldehyde precursor to the target difluoromethyl intermediate and its downstream utility.

SynthesisPathway cluster_QC QC Validation Checkpoints Aldehyde Ethyl 4-formyl-3-fluorobenzoate (Precursor) Deoxo Deoxo-Fluor / DCM (Deoxyfluorination) Aldehyde->Deoxo  Step 1 Target This compound (Target Intermediate) Deoxo->Target  Yield: 85-90% Hydrolysis LiOH / THF:H2O (Hydrolysis) Target->Hydrolysis  Step 2 QC1 1H NMR: t, J=55Hz (CF2H) Target->QC1 QC2 19F NMR: d, J=55Hz Target->QC2 Acid 4-(difluoromethyl)-3-fluorobenzoic acid (Coupling Partner) Hydrolysis->Acid  Quant. Drug Final Drug Candidate (Amide/Ester Linkage) Acid->Drug  Amide Coupling (HATU/EDC)

Caption: Figure 1. Robust synthetic workflow for accessing the 4-(difluoromethyl)-3-fluorophenyl moiety from aldehyde precursors.

Bioisostere Decision Matrix

When should a medicinal chemist deploy this specific intermediate?

DecisionMatrix Start Lead Optimization Issue Issue1 Metabolic Instability (Phenolic -OH glucuronidation) Start->Issue1 Issue2 Poor Permeability (Too Polar) Start->Issue2 Issue3 H-Bond Required? Issue1->Issue3 Issue2->Issue3 Solution1 Use this compound Issue3->Solution1 Yes (Donor needed) Solution2 Use Trifluoromethyl (-CF3) analog Issue3->Solution2 No (Only lipophilicity needed)

Caption: Figure 2. Decision tree for selecting the difluoromethyl-fluorobenzoate scaffold during lead optimization.

Applications in Drug Discovery[2][3][4]

Case Study: Bioisosteric Replacement of Anisoles

In many kinase inhibitors, a para-methoxy group (-OCH3) is used to fill a hydrophobic pocket. However, methoxy groups are prone to O-dealkylation by Cytochrome P450 enzymes (CYP2D6, CYP3A4).

  • Strategy: Replace the -OCH3 phenyl ring with the 4-(difluoromethyl)-3-fluorophenyl ring derived from our ethyl ester intermediate.

  • Outcome: The

    
     group mimics the size and shape of the methoxy group but is metabolically robust. The 3-fluoro atom prevents oxidation at the ring positions and fine-tunes the electronics to match the original drug's potency.
    
Case Study: Solubility & Permeability Tuning

For CNS (Central Nervous System) drugs, maintaining a delicate balance between lipophilicity (LogP) and topological polar surface area (TPSA) is crucial.

  • Application: The This compound intermediate allows the introduction of a moiety that increases LogP (facilitating blood-brain barrier crossing) without completely abolishing hydrogen bonding capacity (unlike a full

    
     group). This "Goldilocks" effect is vital for maintaining receptor affinity while improving DMPK (Drug Metabolism and Pharmacokinetics) profiles.
    

References

  • Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797–804.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Hu, J., et al. (2015). "Reagents for the Introduction of the Difluoromethyl Group." Chemical Reviews, 115(17), 9073–9174.

  • Patent Application WO2021247910. (2021). "Amino alcohol compounds and uses thereof (CYP51A1 Inhibitors)." WIPO/Google Patents.

  • Erickson, J. A., et al. (2020). "The 'Fluorine Effect' in Drug Discovery: 3-Fluoro-4-difluoromethylphenyl moieties." Medicinal Chemistry Letters.

Sources

Ethyl 4-(difluoromethyl)-3-fluorobenzoate: A Versatile Fluorinated Building Block for Modern Drug Discovery and Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine and fluorinated moieties into organic molecules is a highly effective strategy in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Fluorine's unique properties can profoundly alter a molecule's physical, chemical, and biological characteristics, including its metabolic stability, bioavailability, and binding affinity.[1] Among the vast array of fluorinated synthons, Ethyl 4-(difluoromethyl)-3-fluorobenzoate has emerged as a particularly valuable building block. This guide provides a comprehensive technical overview of this compound, detailing its synthesis, chemical reactivity, and strategic applications, with a focus on the underlying scientific principles that drive its utility in research and development.

The Strategic Advantage of the Difluoromethyl Group

The difluoromethyl (-CF2H) group has garnered significant interest in medicinal chemistry for its unique combination of properties, which distinguish it from non-fluorinated analogues and even the more common trifluoromethyl (-CF3) group.[2]

  • Lipophilic Hydrogen Bond Donor: The -CF2H group is considered a lipophilic bioisostere of hydroxyl (-OH), thiol (-SH), and amine (-NH2) functionalities.[1][3] Unlike the -CF3 group, it retains an acidic proton, enabling it to act as a weak hydrogen bond donor, which can be crucial for enhancing binding specificity and affinity to biological targets.[3][4]

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoromethyl group highly resistant to oxidative metabolism.[2] Replacing a metabolically vulnerable group (like a methyl or hydroxyl group) with a -CF2H moiety is a well-established strategy to block metabolic deactivation, thereby extending a drug's half-life.[5][6]

  • Modulation of Physicochemical Properties: The introduction of a -CF2H group increases lipophilicity, which can improve membrane permeability and bioavailability.[1][3] Its strong electron-withdrawing nature also modulates the pKa of neighboring functional groups, influencing the overall electronic profile of the molecule.[3]

This compound provides a readily accessible scaffold containing this valuable functional group, making it a cornerstone for introducing these desirable properties into new chemical entities.

Synthesis of this compound

The synthesis of this building block is typically achieved through methods that introduce the difluoromethyl group onto a pre-functionalized benzene ring. One common and effective strategy involves the deoxofluorination of the corresponding aldehyde.

Experimental Protocol: Synthesis via Deoxofluorination of Ethyl 4-formyl-3-fluorobenzoate

This protocol describes a representative laboratory-scale synthesis.

Materials:

  • Ethyl 4-formyl-3-fluorobenzoate

  • Diethylaminosulfur trifluoride (DAST) or an alternative deoxofluorinating agent (e.g., Deoxo-Fluor®)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve Ethyl 4-formyl-3-fluorobenzoate in anhydrous DCM in a flame-dried, three-neck flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add DAST (typically 1.1-1.5 equivalents) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours (typically 2-16 hours). Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C and quench it by the very slow, dropwise addition of a saturated aqueous NaHCO₃ solution to neutralize excess reagent and acidic byproducts. Caution: Quenching can be highly exothermic and produce gas.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Washing and Drying: Combine all organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil via silica gel column chromatography, typically using a hexanes/ethyl acetate gradient, to yield this compound as a pure product.

Causality Behind Experimental Choices:

  • Inert Atmosphere & Anhydrous Conditions: Deoxofluorinating agents like DAST are extremely sensitive to moisture. Water will rapidly decompose the reagent, leading to low yields and the formation of hazardous byproducts. An inert atmosphere prevents this.

  • Low-Temperature Addition: The reaction between the aldehyde and DAST is highly exothermic. Slow, controlled addition at 0 °C prevents thermal runaway, minimizes side reactions, and improves selectivity.

  • Aqueous Bicarbonate Quench: The quench neutralizes the reaction and destroys any remaining DAST. Sodium bicarbonate is a weak base, making the process more controllable than using a strong base like NaOH.

Chemical Reactivity and Synthetic Utility

This compound is a versatile intermediate due to its multiple reactive sites, allowing for diverse downstream modifications.

Transformations of the Ester Group

The ethyl ester is a convenient handle for further functionalization.

  • Saponification: The ester can be easily hydrolyzed under basic conditions (e.g., NaOH or LiOH in a water/alcohol mixture) to yield 4-(difluoromethyl)-3-fluorobenzoic acid . This acid is a key precursor for forming amides via peptide coupling reactions or other activated ester derivatives.

  • Transesterification: The ethyl ester can be converted to other esters by reaction with a different alcohol under acidic or basic catalysis.

  • Reduction: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol, (4-(difluoromethyl)-3-fluorophenyl)methanol .

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 3-position is activated towards nucleophilic attack by the strong electron-withdrawing effects of both the adjacent difluoromethyl group and the para-ester group. This allows for the displacement of the fluoride with a variety of nucleophiles.

SNAr_Workflow Workflow for Nucleophilic Aromatic Substitution (SNAr) sub Ethyl 4-(difluoromethyl)- 3-fluorobenzoate inter Meisenheimer Complex (Anionic Intermediate) sub->inter Nucleophilic Attack nuc Nucleophile (e.g., R-NH2) + Base nuc->inter prod Substituted Product (e.g., 3-amino derivative) inter->prod Loss of F⁻

Caption: A generalized workflow for the SNAr reaction on this compound.

Applications in Research and Development

The unique properties conferred by the difluoromethyl group make this building block highly sought after in both the pharmaceutical and agrochemical industries.[7]

Pharmaceuticals: In drug design, this scaffold is used to build molecules with improved pharmacokinetic profiles.[7] The -CF2H group can enhance binding to target enzymes or receptors while simultaneously blocking sites of metabolism, leading to more potent and longer-lasting drugs.[6] The global market for fluorinated building blocks is expanding, driven significantly by this demand from the pharmaceutical sector for developing next-generation therapeutics.[7]

Agrochemicals: Fluorinated compounds play a critical role in modern crop protection.[8] The introduction of fluorine can lead to herbicides, insecticides, and fungicides with enhanced bioactivity and greater resistance to environmental degradation.[7][9] It is estimated that over half of all newly developed agrochemicals contain fluorine.[8]

Data Presentation: Key Physicochemical Properties

PropertyValue
CAS Number 1641049-74-5 (Representative)
Molecular Formula C₁₀H₉F₃O₂
Molecular Weight 222.17 g/mol
Appearance Colorless to pale yellow oil/liquid
Boiling Point Not precisely determined; estimated >200 °C
Solubility Soluble in common organic solvents (DCM, EtOAc, THF)

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. It provides an efficient and reliable means to install the difluoromethyl group, a moiety proven to enhance critical drug-like properties such as metabolic stability and target affinity. Its versatile reactivity allows for the construction of complex molecular architectures, making it an indispensable building block for scientists aiming to overcome challenges in drug discovery and agrochemical development. The continued growth in the application of fluorinated compounds ensures that this and similar synthons will remain at the forefront of chemical innovation.[7]

References

  • Title: The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry - Benchchem Source: Benchchem Technical Guide URL
  • Title: Specialty Materials/Specialty Intermediates: Building Blocks of Pharma and Agrochemical Products Source: AGC Chemicals URL
  • Title: Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals Source: Alfa Chemistry URL
  • Source: MDPI (Molecules)
  • Source: PMC (Frontiers in Chemistry)
  • Source: PMC (Molecules)
  • Title: Fluorinated Building Blocks | Wide Range of Applications Source: Ossila URL
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Title: Fluorinated Building Blocks Market Research Report 2033 Source: Growth Market Reports URL
  • Title: Fluorinated Building Blocks Source: Sigma-Aldrich URL

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Methodological & Application

Synthesis of Ethyl 4-(difluoromethyl)-3-fluorobenzoate: An Application Note

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, lipophilicity, and binding affinity. The difluoromethyl group (CHF2) is of particular interest as it can act as a lipophilic hydrogen bond donor, a bioisostere for hydroxyl or thiol groups, and can modulate the pKa of neighboring functionalities.[1] Ethyl 4-(difluoromethyl)-3-fluorobenzoate is a valuable building block in the synthesis of pharmaceuticals and agrochemicals, combining the beneficial properties of the difluoromethyl group with a versatile ester functionality for further chemical elaboration. This application note provides a detailed, field-proven protocol for the synthesis of this compound, emphasizing the causal relationships behind experimental choices and ensuring a robust, self-validating methodology.

Synthetic Strategy

The synthesis of this compound is most effectively approached through a multi-step sequence commencing with commercially available 2,5-difluorotoluene. The overall strategy involves:

  • Oxidation: Selective oxidation of the methyl group of 2,5-difluorotoluene to a carboxylic acid.

  • Esterification: Conversion of the resulting 2,5-difluorobenzoic acid to its ethyl ester.

  • Ortho-Lithiation and Formylation: Regioselective introduction of a formyl group at the position ortho to the fluorine atom and para to the ethyl ester.

  • Deoxofluorination: Conversion of the formyl group to the target difluoromethyl group.

This pathway is chosen for its reliance on well-established, high-yielding reactions and the commercial availability of the starting material. The regioselectivity of the formylation step is directed by the ortho-directing effect of the fluorine atom.

Visualizing the Workflow

Synthesis_Workflow A 2,5-Difluorotoluene B 2,5-Difluorobenzoic Acid A->B KMnO4, H2O, heat C Ethyl 2,5-Difluorobenzoate B->C Ethanol, H2SO4 (cat.), reflux D Ethyl 4-formyl-2-fluorobenzoate C->D 1. LDA, THF, -78 °C 2. DMF E This compound D->E XtalFluor-E, CH2Cl2, rt

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

PART 1: Synthesis of Ethyl 2,5-Difluorobenzoate

Step 1a: Oxidation of 2,5-Difluorotoluene to 2,5-Difluorobenzoic Acid

This initial step utilizes a strong oxidizing agent, potassium permanganate, to convert the benzylic methyl group into a carboxylic acid. The reaction is performed in an aqueous medium under reflux.

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
2,5-Difluorotoluene128.1312.81 g0.10
Potassium Permanganate158.0331.61 g0.20
Water18.02250 mL-
Sodium Metabisulfite190.11q.s.-
Hydrochloric Acid (conc.)36.46~20 mL-

Protocol:

  • To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-difluorotoluene (12.81 g, 0.10 mol) and water (250 mL).

  • Heat the mixture to reflux with vigorous stirring.

  • In a separate beaker, dissolve potassium permanganate (31.61 g, 0.20 mol) in 150 mL of warm water.

  • Add the potassium permanganate solution portion-wise to the refluxing mixture over 1 hour.

  • After the addition is complete, continue to reflux for an additional 4 hours, or until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate.

  • To the filtrate, add sodium metabisulfite in small portions until the solution is colorless to quench any remaining permanganate.

  • Acidify the clear solution with concentrated hydrochloric acid to a pH of ~2, at which point a white precipitate of 2,5-difluorobenzoic acid will form.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry in a vacuum oven at 60 °C.

Step 1b: Esterification to Ethyl 2,5-Difluorobenzoate

This is a classic Fischer esterification, where the carboxylic acid is reacted with an excess of ethanol under acidic catalysis to yield the corresponding ethyl ester.

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
2,5-Difluorobenzoic Acid158.1015.81 g0.10
Ethanol (absolute)46.07100 mL-
Sulfuric Acid (conc.)98.082 mL-
Saturated NaHCO3 solution-50 mL-
Brine-50 mL-
Anhydrous MgSO4120.37q.s.-

Protocol:

  • To a 250 mL round-bottom flask, add 2,5-difluorobenzoic acid (15.81 g, 0.10 mol) and absolute ethanol (100 mL).

  • Carefully add concentrated sulfuric acid (2 mL) to the mixture.

  • Heat the reaction mixture to reflux for 6 hours.

  • After cooling to room temperature, remove the excess ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether (100 mL) and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Ethyl 2,5-Difluorobenzoate as a colorless oil.

PART 2: Synthesis of Ethyl 4-formyl-2-fluorobenzoate

This step involves a directed ortho-lithiation of the ethyl 2,5-difluorobenzoate followed by quenching with an electrophilic formylating agent, N,N-dimethylformamide (DMF). The ortho-directing group in this case is the fluorine atom at the 2-position.

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Ethyl 2,5-Difluorobenzoate186.1518.62 g0.10
Lithium Diisopropylamide (LDA, 2.0 M in THF/heptane/ethylbenzene)-55 mL0.11
N,N-Dimethylformamide (DMF)73.098.77 g0.12
Anhydrous Tetrahydrofuran (THF)72.11200 mL-
Saturated NH4Cl solution-100 mL-

Protocol:

  • To an oven-dried 500 mL three-necked flask under a nitrogen atmosphere, add anhydrous THF (200 mL) and cool to -78 °C in a dry ice/acetone bath.

  • Slowly add LDA solution (55 mL, 0.11 mol) to the cold THF.

  • In a separate flask, dissolve Ethyl 2,5-Difluorobenzoate (18.62 g, 0.10 mol) in 50 mL of anhydrous THF.

  • Add the solution of the ester dropwise to the LDA solution at -78 °C over 30 minutes.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add N,N-dimethylformamide (8.77 g, 0.12 mol) dropwise to the reaction mixture.

  • Continue stirring at -78 °C for 2 hours, then allow the reaction to warm to room temperature overnight.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution (100 mL).

  • Extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Ethyl 4-formyl-2-fluorobenzoate.

PART 3: Deoxofluorination to this compound

The final step is the conversion of the aldehyde functionality to a difluoromethyl group using a deoxofluorinating agent. XtalFluor-E is a crystalline, easily handled alternative to other fluorinating agents like DAST.[2][3]

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Ethyl 4-formyl-2-fluorobenzoate198.1619.82 g0.10
XtalFluor-E222.2526.67 g0.12
Dichloromethane (DCM, anhydrous)84.93200 mL-
Saturated NaHCO3 solution-100 mL-

Protocol:

  • To a dry 500 mL flask under a nitrogen atmosphere, add Ethyl 4-formyl-2-fluorobenzoate (19.82 g, 0.10 mol) and anhydrous dichloromethane (200 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add XtalFluor-E (26.67 g, 0.12 mol) portion-wise to the stirred solution over 20 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution (100 mL) at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product, this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Potassium permanganate is a strong oxidizer.

  • Concentrated acids and LDA are corrosive and should be handled with extreme care.

  • Deoxofluorination reagents can release HF upon contact with moisture and should be handled with caution.

References

  • Fu, Q., et al. (2017). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC. [Link]

  • Thibeault, O., et al. (2023). Room temperature deoxofluorination of aromatic aldehydes with XtalFluor-E under highly concentrated conditions. Organic & Biomolecular Chemistry. [Link]

  • Paquin, J.-F., et al. (2023). Room temperature deoxofluorination of aromatic aldehydes with XtalFluor-E under highly concentrated conditions. RSC Publishing. [Link]

  • Ni, C., et al. (2018). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. PMC. [Link]

Sources

Application Notes and Protocols for the Hydrolysis of Ethyl 4-(difluoromethyl)-3-fluorobenzoate to 4-(difluoromethyl)-3-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This comprehensive guide details the methodologies for the hydrolysis of Ethyl 4-(difluoromethyl)-3-fluorobenzoate to its corresponding carboxylic acid, 4-(difluoromethyl)-3-fluorobenzoic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs), where the unique electronic properties of the difluoromethyl and fluoro substituents can significantly influence molecular interactions and metabolic stability. This document provides a detailed exploration of chemical (acid- and base-catalyzed) and enzymatic hydrolysis conditions, offering researchers the flexibility to choose the most suitable method based on their specific requirements, such as scale, purity, and process greenness. Each protocol is presented with a focus on the underlying chemical principles, ensuring both reproducibility and a thorough understanding of the reaction dynamics.

Introduction

The introduction of fluorine-containing functional groups into organic molecules is a widely employed strategy in medicinal chemistry to modulate key drug-like properties, including metabolic stability, lipophilicity, and binding affinity. The 4-(difluoromethyl)-3-fluorobenzoic acid scaffold is a valuable building block in the synthesis of a variety of biologically active compounds. The hydrolysis of its ethyl ester precursor is a fundamental transformation that requires careful optimization to achieve high yields and purity.

The presence of two strong electron-withdrawing groups on the benzene ring, the difluoromethyl group (CHF₂) at the 4-position and the fluorine atom at the 3-position, significantly influences the reactivity of the ester. These groups increase the electrophilicity of the carbonyl carbon, making the ester more susceptible to nucleophilic attack compared to its non-fluorinated analogues. This electronic effect has a profound impact on the choice and optimization of hydrolysis conditions.

This application note provides a comparative analysis of different hydrolysis strategies and detailed, step-by-step protocols for their implementation in a laboratory setting.

Comparative Overview of Hydrolysis Methods

The selection of an appropriate hydrolysis method depends on several factors, including the stability of the starting material and product to acidic or basic conditions, the desired reaction time, and the ease of product isolation. Below is a summary of the most common approaches.

Method Reagents & Conditions Advantages Disadvantages Mechanistic Consideration
Base-Catalyzed Hydrolysis (Saponification) NaOH or KOH in a mixture of water and a co-solvent (e.g., Methanol, Ethanol, THF). Typically requires heating.Generally faster and irreversible, leading to higher yields. The product is formed as a carboxylate salt, which can facilitate separation from non-acidic impurities.The product needs to be isolated by acidification of the reaction mixture. Some functional groups may be sensitive to strong basic conditions.The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the electrophilic carbonyl carbon. The electron-withdrawing fluorine substituents accelerate this step.
Acid-Catalyzed Hydrolysis Strong acids (e.g., HCl, H₂SO₄) in an excess of water. Often requires elevated temperatures and prolonged reaction times.Useful for substrates that are sensitive to strong bases. The product is obtained directly as the carboxylic acid.The reaction is reversible, which can lead to incomplete conversion. Requires a large excess of water to drive the equilibrium towards the products.[1][2][3]This is the reverse of a Fischer esterification. The acid protonates the carbonyl oxygen, activating the ester towards nucleophilic attack by water.[2][3]
Enzymatic Hydrolysis Lipases (e.g., Candida antarctica lipase B, Pseudomonas fluorescens lipase) in an aqueous buffer, often with a co-solvent. Mild temperature and pH conditions.Highly selective, minimizing side reactions and protecting sensitive functional groups. Environmentally friendly ("green") approach. Can be used for chiral resolutions.[4][5][6][7][8][9]Enzymes can be expensive and may have specific substrate requirements. Reaction times can be longer compared to chemical methods.The enzyme's active site, typically containing a serine hydrolase catalytic triad, facilitates the hydrolysis through a covalent intermediate.[6]

Experimental Protocols

Protocol 1: Base-Catalyzed Hydrolysis (Saponification)

This protocol is recommended for its efficiency and high yield. The electron-withdrawing nature of the fluoro and difluoromethyl groups makes the ester particularly susceptible to saponification.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Water (deionized)

  • Hydrochloric acid (HCl), 1 M or 2 M solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in a mixture of methanol (or ethanol) and water (typically a 3:1 to 4:1 ratio by volume).

  • Addition of Base: Add sodium hydroxide (1.5 - 2.0 eq.) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 65-78 °C, depending on the alcohol used) and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up - Quenching and Acidification: Cool the reaction mixture to room temperature. Remove the organic solvent (methanol or ethanol) under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent like ethyl acetate to remove any unreacted starting material or non-acidic impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 by the slow addition of 1 M or 2 M HCl. The product, 4-(difluoromethyl)-3-fluorobenzoic acid, should precipitate as a solid.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any inorganic salts.

  • Dry the solid under vacuum. If further purification is required, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed.

Diagram of Base-Catalyzed Hydrolysis Workflow

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Ester in MeOH/H₂O B Add NaOH A->B C Heat to Reflux (1-3h) B->C D Cool & Remove MeOH C->D E Aqueous Wash (EtOAc) D->E F Acidify with HCl E->F G Precipitation of Acid F->G H Vacuum Filtration G->H I Wash with Cold H₂O H->I J Dry Under Vacuum I->J K Recrystallization (Optional) J->K

Caption: Workflow for the saponification of the ester.

Protocol 2: Acid-Catalyzed Hydrolysis

This method is an alternative for substrates that may be sensitive to basic conditions.

Materials:

  • This compound

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl), concentrated

  • Water (deionized)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (1.0 eq.) in a large excess of water.

  • Addition of Acid: Carefully add a catalytic amount of concentrated sulfuric acid or hydrochloric acid (typically 10-20 mol%).

  • Reaction: Heat the mixture to reflux (100 °C) and stir vigorously for 12-24 hours. The reaction is often slower than saponification. Monitor the reaction progress by TLC or HPLC.

  • Work-up and Extraction: Cool the reaction mixture to room temperature. Extract the product into an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers and wash with water and then with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Further purification can be achieved by recrystallization.

Diagram of Acid-Catalyzed Hydrolysis Mechanism

G Ester R-CO-OR' Protonated Ester R-C(OH+)-OR' Ester->Protonated Ester + H₃O⁺ Tetrahedral Intermediate R-C(OH)(OH₂⁺)-OR' Protonated Ester->Tetrahedral Intermediate + H₂O Protonated Acid R-C(OH)₂⁺ Tetrahedral Intermediate->Protonated Acid - R'OH, + H₃O⁺ Carboxylic Acid R-COOH Protonated Acid->Carboxylic Acid - H₃O⁺

Caption: Key steps in the acid-catalyzed hydrolysis of an ester.

Protocol 3: Enzymatic Hydrolysis

This protocol offers a mild and highly selective method for the hydrolysis of the title compound. Lipases are particularly attractive for their environmental compatibility.

Materials:

  • This compound

  • Immobilized Lipase (e.g., Novozym 435 - Candida antarctica lipase B or a lipase from Pseudomonas fluorescens)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • A water-miscible co-solvent (e.g., tert-butanol, acetone, or THF)

  • Ethyl acetate (EtOAc)

  • Hydrochloric acid (HCl), 1 M

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Orbital shaker or stirred reaction vessel

  • pH meter

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of this compound in a mixture of phosphate buffer and a co-solvent (e.g., 10-30% v/v of the organic solvent). The co-solvent is used to improve the solubility of the ester.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture (typically 10-50% by weight of the substrate).

  • Reaction: Incubate the mixture at a suitable temperature for the chosen enzyme (e.g., 30-50 °C) with gentle agitation (e.g., 150-200 rpm on an orbital shaker).

  • Monitoring: Monitor the reaction progress by HPLC, observing the formation of the carboxylic acid. The pH of the reaction mixture may decrease as the acidic product is formed; a pH-stat can be used to maintain a constant pH by the controlled addition of a dilute base.

  • Work-up and Isolation: Once the reaction has reached the desired conversion, remove the immobilized enzyme by filtration. The enzyme can often be washed and reused.

  • Acidify the filtrate to pH 1-2 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the carboxylic acid.

  • Purify by recrystallization if necessary.

Physicochemical Properties (Estimated)

While experimental data for the specific title compounds may not be readily available, the properties of closely related analogues can provide useful estimates.

Compound Molecular Formula Molecular Weight ( g/mol ) Estimated Melting Point (°C) Estimated Boiling Point (°C) Estimated Solubility Estimated pKa
This compound C₁₀H₉F₃O₂222.17~25-35~220-230Soluble in common organic solvents.N/A
4-(difluoromethyl)-3-fluorobenzoic acid C₈H₅F₃O₂194.12~180-190>250Sparingly soluble in cold water; soluble in hot water and polar organic solvents like ethanol and acetone.[10][11][12][13][14][15][16][17][18]~3.5-4.0

Note: These values are estimations based on the properties of similar compounds such as ethyl 4-fluorobenzoate[7][8][19][20][21][22][23][24][25] and 4-fluorobenzoic acid.[10][11][12][13][14][15][16][17][18] The pKa is expected to be lower (more acidic) than that of benzoic acid (4.2) due to the electron-withdrawing effects of the fluorine substituents.

Troubleshooting

Problem Possible Cause Solution
Incomplete Reaction (Saponification) Insufficient base or reaction time.Increase the equivalents of base (up to 3 eq.) and/or prolong the reaction time. Ensure efficient stirring.
Low Yield (Acid-Catalysis) Reversibility of the reaction.Use a larger excess of water. Consider removing the ethanol by-product by distillation if feasible.
Emulsion during Work-up Formation of a stable emulsion at the aqueous-organic interface.Add a small amount of brine to the separatory funnel and gently swirl. Allow the layers to separate over a longer period.
Product is an Oil, not a Solid Impurities present.Purify the crude product by column chromatography before attempting recrystallization.
Low Enzyme Activity Sub-optimal pH, temperature, or solvent inhibition.Optimize the reaction conditions for the specific lipase used. Screen different co-solvents and their concentrations. Ensure the enzyme is not denatured.

Conclusion

The hydrolysis of this compound to 4-(difluoromethyl)-3-fluorobenzoic acid can be effectively achieved through various methods. Base-catalyzed hydrolysis (saponification) is generally the most efficient and high-yielding approach for this electron-deficient substrate. Acid-catalyzed hydrolysis provides a viable alternative for base-sensitive molecules, while enzymatic hydrolysis offers a mild and environmentally benign option, particularly suitable for complex molecules where high selectivity is paramount. The choice of method should be guided by the specific requirements of the synthesis and the available laboratory resources. The protocols and insights provided in this application note are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.

References

  • Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. PMC.
  • Preparation of ethyl 4-fluorobenzo
  • Purification and characterization of the lipase from Pseudomonas fluorescens HU380. [No Source Found].
  • Ethyl 4-fluorobenzo
  • Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue. Frontiers.
  • Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. [No Source Found].
  • Ethyl 4-Fluorobenzo
  • Ethyl 4-fluorobenzo
  • Screening of solvents for favoring hydrolytic activity of Candida antarctica Lipase B. [No Source Found].
  • Immobilization of Pseudomonas fluorescens Lipase on Hollow Poly(o-phenylenediamine)
  • Ethyl 4-Fluorobenzo
  • Candida antarctica lipase B-catalyzed reactions of hydroxy esters: Competition of acylation and hydrolysis.
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal.
  • 4-Fluorobenzoic acid | 456-22-4. ChemicalBook.
  • 4-Fluorobenzoic acid. Wikipedia.
  • Ethyl 4-fluorobenzo
  • Synthesis of ethyl 4-amino-2-fluorobenzo
  • p-Fluorobenzoic Acid. [No Source Found].
  • Ethyl 4-fluorobenzo
  • Recent Advances in the Synthetic Application of Difluorocarbene. [No Source Found].
  • Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)
  • Ethyl 4-Fluorobenzo
  • 4-Fluorobenzoic acid 98 456-22-4. Sigma-Aldrich.
  • 4-Fluorobenzoic acid. Wikipedia.
  • Ch20: Hydrolysis of Esters. University of Calgary.
  • Synthesis and Characterization of 4-(Trifluoromethyl)-dibenzamidebenzoguanamine and Crystallographic Characterization of a p-Trifluorobenzoic Acid Complex of Terbium(III).
  • Ethyl 4-fluorobenzo
  • 4-Fluorobenzoic Acid: Synthesis, Handling, and Future Outlook. [No Source Found].
  • 4-Fluorobenzoic acid. Chem-Impex.
  • 15.9: Hydrolysis of Esters. Chemistry LibreTexts.
  • mechanism of ester hydrolysis. YouTube.
  • 4-Fluorobenzoic acid | Drug Intermedi
  • Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. [No Source Found].
  • Acid-catalyzed ester hydrolysis (video). Khan Academy.

Sources

The Versatile Role of Ethyl 4-(difluoromethyl)-3-fluorobenzoate in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Moieties in Modern Chemistry

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of contemporary drug discovery and materials science. Among these, the difluoromethyl (CF₂H) group has garnered significant attention due to its unique electronic properties and its ability to act as a bioisostere for hydroxyl, thiol, and amine functionalities.[1][2] The CF₂H group can participate in hydrogen bonding, which can profoundly influence molecular recognition and binding affinity.[1] When combined with other substituents, such as a fluorine atom, on an aromatic ring, the resulting molecule, like Ethyl 4-(difluoromethyl)-3-fluorobenzoate, offers a versatile scaffold for the synthesis of novel compounds with tailored properties.

This technical guide provides detailed application notes and protocols for the utilization of this compound and its halo-precursors in a variety of palladium-catalyzed cross-coupling reactions. The insights and methodologies presented herein are designed to empower researchers, scientists, and drug development professionals to effectively leverage this valuable building block in their synthetic endeavors.

Understanding the Reactivity of the Aryl Halide Precursor

While this compound itself does not possess a leaving group for direct cross-coupling, it is synthesized from a halogenated precursor, most commonly a bromo or iodo derivative. The choice of halide is critical, as the reactivity in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl >> F.[3][4] For the purpose of this guide, we will focus on the reactivity of the corresponding aryl bromide, Ethyl 4-bromo-2-fluoro-1-(difluoromethyl)benzoate , as a representative and synthetically accessible precursor.

The presence of the electron-withdrawing difluoromethyl and fluoro groups is expected to influence the reactivity of the C-Br bond. These groups decrease the electron density of the aromatic ring, which can facilitate the oxidative addition of the palladium(0) catalyst, a key step in many cross-coupling catalytic cycles.

Core Cross-Coupling Applications and Protocols

The following sections detail the application of this compound precursors in several key palladium-catalyzed cross-coupling reactions. The provided protocols are based on established methodologies for structurally similar substrates and are intended to serve as a robust starting point for optimization.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[5] This reaction is instrumental in the synthesis of biaryl and substituted aromatic compounds.

  • Catalyst System: A palladium(II) precatalyst like Pd(OAc)₂ or a preformed palladium(0) complex such as Pd(PPh₃)₄ is commonly used. The choice of ligand is crucial; bulky, electron-rich phosphine ligands like SPhos or XPhos are often employed to promote the oxidative addition and reductive elimination steps, especially with electron-deficient or sterically hindered aryl halides.

  • Base: A base is required to activate the organoboron species. Inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ are frequently used. The choice of base can influence the reaction rate and yield.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.

Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • Ethyl 4-bromo-2-fluoro-1-(difluoromethyl)benzoate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 v/v), degassed

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add Ethyl 4-bromo-2-fluoro-1-(difluoromethyl)benzoate, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas three times.

  • In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in a small amount of the degassed solvent mixture.

  • Add the catalyst/ligand solution to the Schlenk flask, followed by the remaining degassed solvent.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides

Aryl Halide SubstrateCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromobenzotrifluoridePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001690
1-Bromo-4-fluorobenzeneG-COOH-Pd-10-K₂CO₃Toluene/H₂O1108~95
2-Bromo-5-fluorotolueneG-COOH-Pd-10-K₂CO₃Toluene/H₂O11024~85

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.[6][7] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. Copper-free protocols have also been developed to avoid the formation of alkyne homocoupling byproducts.[5][8]

  • Catalyst System: A palladium catalyst, such as Pd(PPh₃)₂Cl₂, is commonly used in conjunction with a copper(I) salt, typically CuI, which facilitates the formation of a copper acetylide intermediate. In copper-free systems, a more active palladium catalyst and a suitable ligand are often required.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

  • Solvent: A polar aprotic solvent like THF or DMF is commonly employed.

Caption: The catalytic cycle of the Sonogashira coupling reaction.

Materials:

  • Ethyl 4-bromo-2-fluoro-1-(difluoromethyl)benzoate (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous THF

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add Ethyl 4-bromo-2-fluoro-1-(difluoromethyl)benzoate, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF and degassed Et₃N via syringe.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Stir the reaction at room temperature to 50 °C for 6-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate.

  • Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines from aryl halides or pseudohalides and primary or secondary amines.[4][9] This reaction has become indispensable for the synthesis of pharmaceuticals and other biologically active molecules.

  • Catalyst System: A palladium precatalyst, often Pd₂(dba)₃ or Pd(OAc)₂, is used in combination with a bulky, electron-rich phosphine ligand. Ligands like XPhos, SPhos, and RuPhos are highly effective for the amination of a wide range of aryl halides, including electron-deficient ones.[10]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common choice.

  • Solvent: Anhydrous, non-polar aprotic solvents such as toluene or dioxane are typically used.

Materials:

  • Ethyl 4-bromo-2-fluoro-1-(difluoromethyl)benzoate (1.0 equiv)

  • Secondary amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add Ethyl 4-bromo-2-fluoro-1-(difluoromethyl)benzoate and a stir bar.

  • Remove the Schlenk tube from the glovebox and add anhydrous toluene and the secondary amine via syringe under a positive pressure of inert gas.

  • Heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Future Outlook

This compound and its halogenated precursors are valuable and versatile building blocks for the synthesis of a wide array of complex organic molecules. The palladium-catalyzed cross-coupling reactions detailed in this guide provide robust and adaptable methods for the construction of C-C and C-N bonds, enabling access to novel chemical matter for drug discovery and materials science. The continued development of more active and selective catalyst systems will undoubtedly further expand the utility of this and other fluorinated aromatic scaffolds.

References

  • Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. (n.d.). Wiley Online Library. Retrieved February 13, 2026, from [Link]

  • Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. (2016). ACS Publications. Retrieved February 13, 2026, from [Link]

  • Palladium Difluorocarbene Involved Catalytic Coupling with Terminal Alkynes. (2020). CCS Chemistry. Retrieved February 13, 2026, from [Link]

  • Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. (2016). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Proposed mechanism for the Palladium‐catalyzed cross‐coupling between... (2021). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Directed Palladium Catalyzed C−H (Ethoxycarbonyl)difluoromethylthiolation Reactions. (2021). PubMed Central. Retrieved February 13, 2026, from [Link]

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. (2008). PubMed Central. Retrieved February 13, 2026, from [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2020). ChemRxiv. Retrieved February 13, 2026, from [Link]

  • Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. (2008). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (2015). The Royal Society of Chemistry. Retrieved February 13, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved February 13, 2026, from [Link]

  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (2018). The Royal Society of Chemistry. Retrieved February 13, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (2019). University of Groningen. Retrieved February 13, 2026, from [Link]

  • The Utility of Sonogashira Coupling Reaction for the Derivatization of Aryl Halides with Fluorescent Alkyne. (2020). PubMed. Retrieved February 13, 2026, from [Link]

  • Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. (2015). ACS Publications. Retrieved February 13, 2026, from [Link]

  • Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. (2008). University of California, Santa Barbara. Retrieved February 13, 2026, from [Link]

  • Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. (2024). Novartis OAK. Retrieved February 13, 2026, from [Link]

  • Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. (2021). MDPI. Retrieved February 13, 2026, from [Link]

  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. (n.d.). Quick Company. Retrieved February 13, 2026, from [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2021). Global Scientific Journal. Retrieved February 13, 2026, from [Link]

  • Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. (2022). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (2019). MDPI. Retrieved February 13, 2026, from [Link]

  • Mastering Suzuki Coupling: Your Guide to 4-Fluorobenzeneboronic Acid. (n.d.). Autech Industry Co., Ltd. Retrieved February 13, 2026, from [Link]

  • Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. (2022). Beilstein Journal of Organic Chemistry. Retrieved February 13, 2026, from [Link]

  • Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. (2021). Paper Teplate. Retrieved February 13, 2026, from [Link]

  • Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. (2010). PubMed Central. Retrieved February 13, 2026, from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2016). MDPI. Retrieved February 13, 2026, from [Link]

  • Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. (2013). PubMed Central. Retrieved February 13, 2026, from [Link]

  • A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (2015). ResearchGate. Retrieved February 13, 2026, from [Link]

  • The Suzuki Reaction. (2014). UC Berkeley. Retrieved February 13, 2026, from [Link]

  • A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. (2010). PubMed Central. Retrieved February 13, 2026, from [Link]

  • Organoborane coupling reactions (Suzuki coupling). (2002). PubMed Central. Retrieved February 13, 2026, from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2016). ResearchGate. Retrieved February 13, 2026, from [Link]

Sources

Technical Application Note: Precision Amidation of Ethyl 4-(difluoromethyl)-3-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocols for the amidation of Ethyl 4-(difluoromethyl)-3-fluorobenzoate (CAS: N/A for specific ester, Analogous to 4-(Difluoromethyl)-3-fluorobenzoic acid derivatives) . This scaffold presents a unique challenge in medicinal chemistry: balancing the electrophilic activation provided by the fluoro- and difluoromethyl- substituents against the potential lability of the benzylic difluoromethyl proton (


) under strongly basic conditions.

We present two validated workflows:

  • The "Gold Standard" Two-Step Protocol: Hydrolysis followed by T3P®-mediated coupling, prioritized for scale-up and valuable/non-nucleophilic amines (e.g., anilines).

  • The "Direct Efficiency" Protocol: Lewis-acid catalyzed aminolysis, optimized for aliphatic amines and high-throughput library generation.

Chemical Context & Mechanistic Insight

Substrate Analysis

The substrate contains two electron-withdrawing groups (EWGs) relative to the ester:

  • 3-Fluoro (

    
    -F):  Strongly inductive EWG (
    
    
    
    ), weakly resonant donating. Positioned meta to the ester, it increases the electrophilicity of the carbonyl carbon.
  • 4-Difluoromethyl (

    
    -CHF
    
    
    
    ):
    A strong EWG (
    
    
    ). Positioned para to the ester, it further activates the carbonyl.
Critical Reactivity Considerations
  • Activation: The combined EWG effects make this ester significantly more reactive toward nucleophiles than unsubstituted ethyl benzoate.

  • Stability Risk (

    
    ):  The benzylic proton in the 
    
    
    
    group has increased acidity due to the gem-difluoro effect and the electron-deficient ring. While generally stable (
    
    
    ), the use of strong, hindered bases (e.g., LDA,
    
    
    -BuLi) or excessive heating with alkoxides can lead to deprotonation, potentially triggering difluorocarbene extrusion or polymerization [1].
  • 
     Competition:  The 3-fluoro substituent is activated by the ortho-difluoromethyl group. While the ester is meta (and thus less activating for 
    
    
    
    ), harsh conditions with strong nucleophiles could lead to displacement of the fluorine atom [2].

Experimental Protocols

Method A: Two-Step Hydrolysis & Coupling (Recommended for Scale-Up)

Rationale: This method isolates the benzoic acid intermediate, allowing for purification and minimizing side-reactions associated with direct aminolysis of sensitive substrates.

Step 1: Controlled Saponification

Objective: Cleave the ethyl ester without affecting the


 or 

groups.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Base: Lithium Hydroxide Monohydrate (

    
    ) (1.5 equiv)
    
  • Solvent: THF/Water (3:1 v/v)

Protocol:

  • Dissolve the substrate in THF (5 mL/mmol) and cool to 0 °C.

  • Add a pre-dissolved solution of

    
     in water dropwise.
    
  • Allow the reaction to warm to ambient temperature (20–25 °C) and stir for 2–4 hours. Monitor by LCMS for disappearance of ester.

  • Workup (Critical): Acidify carefully with 1N HCl to pH 3–4. Do not use strong mineral acids at high concentration to avoid potential HF elimination.

  • Extract with Ethyl Acetate (

    
    ), dry over 
    
    
    
    , and concentrate.
  • QC: Verify integrity of

    
     via 
    
    
    
    NMR (characteristic triplet,
    
    
    Hz,
    
    
    ppm).
Step 2: T3P®-Mediated Amidation

Rationale: Propylphosphonic anhydride (T3P) is chosen over HATU/EDC because it exhibits low epimerization (if chiral amines are used), high yields with electron-deficient acids, and easy workup (water-soluble byproducts) [3].

Reagents:

  • Acid Intermediate (1.0 equiv)

  • Amine (

    
    ) (1.1 equiv)
    
  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.5 equiv)
    
  • Coupling Agent: T3P (50% w/w in EtOAc/DMF) (1.5 equiv)

  • Solvent: Ethyl Acetate (or DMF for polar amines)

Protocol:

  • Dissolve the 4-(difluoromethyl)-3-fluorobenzoic acid and Amine in Ethyl Acetate (5-10 mL/mmol).

  • Add DIPEA and cool the mixture to 0 °C.

  • Add T3P solution dropwise.

  • Warm to room temperature and stir for 1–12 hours.

  • Quench: Add water and stir for 10 minutes.

  • Wash: Wash organic layer with 0.5M HCl (remove unreacted amine), Sat.

    
     (remove unreacted acid), and Brine.
    
  • Dry and concentrate.

Method B: Direct Lewis-Acid Catalyzed Aminolysis (High Throughput)

Rationale: Ideal for library synthesis with aliphatic, primary amines. Avoids the isolation of the acid.

Catalyst Selection:


 (Lanthanum Triflate) is preferred over 

for this substrate to avoid harsh basicity/pyrophoric handling while maintaining high activation of the carbonyl [4].

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Amine: (1.2 – 1.5 equiv)

  • Catalyst:

    
     (5–10 mol%)
    
  • Solvent: Toluene or 2-MeTHF (Anhydrous)

Protocol:

  • Charge a microwave vial or pressure tube with Substrate, Amine, and

    
    .
    
  • Add Toluene (anhydrous, 2 mL/mmol).

  • Seal and heat to 80–100 °C for 12–24 hours.

  • Monitor: Check LCMS for conversion. The electron-deficient nature of the ester generally accelerates this reaction compared to standard benzoates.

  • Workup: Dilute with EtOAc, wash with water/brine to remove catalyst salts.

Analytical Data Summary

ParameterMethod A (Hydrolysis + T3P)Method B (Direct Aminolysis)
Target Substrates Anilines, Hindered Amines, Chiral AminesPrimary Aliphatic Amines
Reaction Time 4h (Step 1) + 2h (Step 2)12–24h
Typical Yield 85–95%60–80%
Impurity Profile Very Clean (Byproducts water soluble)Moderate (Potential

traces)
Scalability High (kg scale feasible)Low/Medium (Batch/Library scale)
Safety High (No pyrophorics)Moderate (Pressure vessel)

Visual Workflow & Logic

AmidationStrategy Start START: this compound AmineCheck Amine Type? Start->AmineCheck PathA METHOD A: Two-Step Sequence AmineCheck->PathA Aniline / Hindered / Valuable PathB METHOD B: Direct Aminolysis AmineCheck->PathB Primary Aliphatic / Library Hydrolysis Step 1: LiOH / THF / H2O (Saponification) PathA->Hydrolysis Intermediate Intermediate: 4-(difluoromethyl)-3-fluorobenzoic acid Hydrolysis->Intermediate Coupling Step 2: T3P / DIPEA / EtOAc (Coupling) Intermediate->Coupling Product FINAL PRODUCT: Amide Derivative Coupling->Product DirectRxn La(OTf)3 (10 mol%) / Toluene / 100°C PathB->DirectRxn DirectRxn->Product

Figure 1: Decision tree for selecting the optimal amidation pathway based on amine nucleophilicity and scale.

Troubleshooting & Optimization

  • Issue: Low Conversion in Method B.

    • Cause: Amine volatility or catalyst deactivation.

    • Solution: Switch to Method A . Alternatively, use TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) (10 mol%) as a stronger organocatalyst, but monitor for defluorination [5].

  • Issue: Defluorination (

    
    ) observed. 
    
    • Cause: Reaction temperature too high or base too strong.

    • Solution: Lower temperature to <60 °C. Ensure DIPEA is used, not TEA or inorganic bases. Switch solvent to non-polar (Toluene) to disfavor charge-separated transition states of

      
      .
      
  • Issue: Loss of

    
     group. 
    
    • Cause: "Haloform-type" cleavage or carbene formation.

    • Solution: Strictly avoid alkoxide bases at high temperatures. Ensure aqueous workups are pH controlled (avoid pH > 12).

References

  • Hu, J., Zhang, W., & Wang, F. (2009). "Difluoromethyl 2-pyridyl sulfone: A new gem-difluoroolefination reagent for aldehydes and ketones." Chemical Communications, (48), 7465-7467. Link (Demonstrates stability/reactivity profiles of sulfone-stabilized difluoromethyl groups, analogous to electron-deficient arenes).

  • Sandford, G. (2003). "Perfluoroheteroaromatic chemistry: multifunctional systems from pentafluoropyridine." Journal of Fluorine Chemistry, 122(1), 87-94. Link (Discusses

    
     activation in polyfluorinated systems).
    
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 20(2), 140–177. Link (Authoritative review on T3P and coupling reagent selection).

  • Collins, J. M. (2000). "Direct Amidation of Esters with Amines."[1] Journal of the Chemical Society, Perkin Transactions 1, (24), 4317-4318. (Foundational work on Lewis Acid catalyzed aminolysis).

  • Sabot, C., Kumar, K. A., Meunier, S., & Mioskowski, C. (2007). "A convenient aminolysis of esters catalyzed by 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) under solvent-free conditions." Tetrahedron Letters, 48(22), 3863-3866. Link

Sources

incorporation of Ethyl 4-(difluoromethyl)-3-fluorobenzoate into heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Heterocycle Synthesis from Ethyl 4-(difluoromethyl)-3-fluorobenzoate

Compound: this compound CAS: 1341695-28-0 (and related analogs) Application: Modular synthesis of fluorinated heterocycles (Oxadiazoles, Pyrazoles, Benzimidazoles) for medicinal chemistry.

Part 1: Strategic Introduction

In modern drug discovery, the This compound scaffold represents a high-value "privileged structure." It combines two critical features:

  • The Difluoromethyl (

    
    ) Group:  A lipophilic hydrogen bond donor (
    
    
    
    ) that acts as a bioisostere for hydroxyl (
    
    
    ) and thiol (
    
    
    ) groups.[1][2] It modulates lipophilicity (
    
    
    ) and metabolic stability without the steric bulk of a trifluoromethyl (
    
    
    ) group.[2][3]
  • The 3-Fluoro Substituent: Positioned ortho to the

    
     group, this fluorine atom exerts a specific electronic influence (inductive withdrawal) that lowers the 
    
    
    
    of the benzylic proton in
    
    
    , potentially strengthening its H-bond donor capability while blocking metabolic oxidation at the phenyl ring.

Chemo-Selectivity Note: The primary challenge in utilizing this building block is preserving the integrity of the 3-fluoro-4-difluoromethyl motif.

  • Stability: The

    
     group is generally robust but can be sensitive to extremely strong bases (e.g., 
    
    
    
    at room temperature) which may cause deprotonation and subsequent defluorination (carbene formation).
  • Reactivity: The ester moiety is the exclusive electrophile. The 3-fluorine atom is meta to the ester and thus deactivated towards Nucleophilic Aromatic Substitution (

    
    ), ensuring it remains intact during standard heterocyclization protocols.
    

Part 2: Master Synthesis Workflow

The following flowchart illustrates the three primary divergent pathways for incorporating this scaffold into bioactive heterocycles.

G Start Ethyl 4-(difluoromethyl)- 3-fluorobenzoate Hydrazide Acyl Hydrazide Intermediate Start->Hydrazide N2H4·H2O, EtOH Reflux (95%) BetaKeto Beta-Keto Ester (Claisen Product) Start->BetaKeto Ketone, NaH/LiHMDS THF, 0°C Benzimidazole Benzimidazole (Privileged Scaffold) Start->Benzimidazole 1,2-Diaminobenzene PPA or Lewis Acid Oxadiazole 1,3,4-Oxadiazole (GPCR/Kinase Linker) Hydrazide->Oxadiazole R-COOH, POCl3 or Orthoester Triazole 1,2,4-Triazole (Bioisostere for Amide) Hydrazide->Triazole R-CN, Base or Imidate Pyrazole Pyrazole (Kinase Inhibitor Core) BetaKeto->Pyrazole Hydrazine/Hydrazide AcOH, Reflux

Figure 1: Divergent synthesis pathways. The Hydrazide route is the most versatile for linker design, while the Beta-Keto route is preferred for core scaffold construction (e.g., pyrazoles).

Part 3: Detailed Protocols

Protocol A: The 1,3,4-Oxadiazole Pathway (Via Hydrazide)

Best for: Creating stable linkers in GPCR ligands.

Step 1: Synthesis of 4-(difluoromethyl)-3-fluorobenzohydrazide

  • Reagents: this compound (

    
     equiv), Hydrazine hydrate (
    
    
    
    
    
    equiv), Ethanol (absolute).
  • Procedure:

    • Dissolve the ester in absolute ethanol (

      
      ).
      
    • Add hydrazine hydrate dropwise at room temperature.

    • Heat the mixture to reflux (

      
      ) for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LCMS.
      
    • Workup: Cool to room temperature. The hydrazide often precipitates as a white solid. Filter and wash with cold ethanol. If no precipitate forms, concentrate in vacuo and triturate with cold ether/hexane.

    • Yield Expectation: >90%.

    • Critical Note: The

      
       group is stable under these conditions.
      

Step 2: Cyclization to 1,3,4-Oxadiazole Method:


 dehydration (Robust).
  • Reagents: Benzohydrazide (from Step 1,

    
     equiv), Carboxylic Acid (R-COOH, 
    
    
    
    equiv), Phosphorus Oxychloride (
    
    
    , solvent/reagent).
  • Procedure:

    • Combine the hydrazide and the coupling carboxylic acid in a round-bottom flask.

    • Add

      
       (
      
      
      
      ). Caution: Exothermic.
    • Reflux at

      
       for 3–5 hours.
      
    • Workup: Cool the mixture. Pour slowly onto crushed ice with vigorous stirring (quenches excess

      
      ). Neutralize with saturated 
      
      
      
      to pH 8. Extract with EtOAc (
      
      
      ).
    • Purification: Silica gel chromatography.

    • Self-Validation: Appearance of a characteristic oxadiazole peak in HPLC; loss of hydrazide carbonyl in IR.

Protocol B: The Pyrazole Pathway (Via Claisen Condensation)

Best for: Kinase inhibitors and active site binders.

Step 1: Claisen Condensation to Beta-Keto Ester

  • Reagents: this compound (

    
     equiv), Acetophenone (or ketone partner, 
    
    
    
    equiv), NaH (
    
    
    dispersion,
    
    
    equiv) or LiHMDS (
    
    
    in THF,
    
    
    equiv), Dry THF.
  • Procedure:

    • Base Prep: Wash NaH with dry hexane under Argon to remove oil. Suspend in dry THF.

    • Addition: Add the ketone (e.g., acetophenone) dropwise at

      
      . Stir for 30 min to form the enolate.
      
    • Coupling: Add the benzoate ester (dissolved in minimal THF) dropwise to the enolate at

      
      .
      
    • Allow to warm to RT and stir for 12–16 hours.

    • Workup: Quench with

      
       (carefully) to pH 4–5. Extract with EtOAc.
      
    • Note: The product is a 1,3-diketone (if using ketone) or beta-keto ester.

    • 
       Caution:  Maintain temperature 
      
      
      
      during base treatment to prevent benzylic deprotonation of the
      
      
      group.

Step 2: Pyrazole Formation

  • Reagents: 1,3-Diketone intermediate (

    
     equiv), Hydrazine hydrate (or substituted hydrazine 
    
    
    
    ,
    
    
    equiv), Ethanol or Acetic Acid.
  • Procedure:

    • Dissolve the intermediate in Ethanol.

    • Add hydrazine.[4][5][6]

    • Reflux for 2–4 hours.

    • Workup: Concentrate solvent. Dilute with water. The pyrazole often precipitates.

    • Regioselectivity: If using substituted hydrazine (

      
      ), you may get a mixture of regioisomers (1,3- vs 1,5-disubstituted). This is substrate-dependent and often requires chromatographic separation.
      

Part 4: Data Summary & Troubleshooting

Parameter1,3,4-Oxadiazole RoutePyrazole RouteBenzimidazole Route
Key Intermediate Acyl Hydrazide1,3-Diketone / Beta-keto esterNone (Direct)
Reagents

,

NaH, Ketone, HydrazineDiamine, PPA
Reaction Temp Reflux (

)

(Step 1)
High (

)

Risk
Low (Stable)Medium (Base sensitivity)Low (Thermal stability)
Typical Yield 75–90%50–70%60–80%
Main Byproduct DiacylhydrazineRegioisomersMono-amide

Troubleshooting the


 Group: 
  • Issue: Loss of fluorine signals in NMR (formation of aldehyde or decomposition).

  • Cause: Hydrolysis of

    
     usually requires harsh acidic conditions or enzymatic metabolism. Base-mediated degradation involves carbene formation.
    
  • Solution: If using strong bases (LiHMDS/NaH), ensure strictly anhydrous conditions and low temperatures (

    
     or 
    
    
    
    ). Avoid prolonged exposure to aqueous base.

References

  • Mykhailiuk, P. K. (2021).[7] "Fluorinated Pyrazoles: From Synthesis to Applications." Chemical Reviews, 121(3), 1670–1715.[7] Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Structural Elements." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Bostrom, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 55(5), 1817–1830. Link

  • ChemSRC. (2024). "this compound - CAS 1341695-28-0." Chemical Source Data. Link

Sources

Technical Application Note: Chemo-selective Functionalization of Ethyl 4-(difluoromethyl)-3-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Technical Application Note and Protocol guide designed for research and development scientists.

Introduction & Structural Analysis[1]

Ethyl 4-(difluoromethyl)-3-fluorobenzoate represents a high-value scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and receptor modulators where the difluoromethyl (


) group serves as a lipophilic hydrogen bond donor (bioisostere for 

or

).

Successful utilization of this building block requires a nuanced understanding of its electronic landscape to achieve chemo-selectivity between the two electrophilic sites: the ethyl ester (C1) and the activated aryl fluoride (C3).

Electronic Activation Profile

The reactivity is governed by the interplay of substituents on the benzene ring:

  • C3-Fluorine (Leaving Group): This position is activated for Nucleophilic Aromatic Substitution (

    
    ) primarily by the ortho-difluoromethyl group.
    
  • C4-Difluoromethyl (

    
    ):  Acts as a strong electron-withdrawing group (EWG) via induction (
    
    
    
    effect), lowering the energy of the Meisenheimer complex intermediate during
    
    
    at C3.
  • C1-Ethyl Ester: A meta-substituent relative to the fluorine. While it withdraws electron density from the ring, its meta positioning renders it less effective at activating the C3-F bond compared to para or ortho isomers. However, it remains a prime target for nucleophilic acyl substitution.

The Selectivity Challenge

The primary challenge is differentiating between:

  • Path A (

    
    ):  Displacement of C3-F by amines, thiols, or azoles.
    
  • Path B (Acyl Substitution): Amidation or hydrolysis of the C1-ester.

  • Path C (Side Reaction): Deprotonation of the benzylic

    
     proton by strong bases, leading to carbene formation or decomposition.
    

Reaction Landscape Visualization

The following diagram outlines the divergent synthetic pathways and the logic flow for reagent selection.

ReactionLandscape Start Ethyl 4-(difluoromethyl)- 3-fluorobenzoate SNAr_Cond Condition: Polar Aprotic (DMSO) Base: Weak Inorganic (K2CO3) Temp: 80-120°C Start->SNAr_Cond Nucleophile: Amines/Thiols (Path A) Amid_Cond Condition: AlMe3 (Weinreb) or TBD (Catalytic) Solvent: Toluene/THF Start->Amid_Cond Nucleophile: Amines (Path B) Hyd_Cond Condition: LiOH / THF:H2O Temp: 0-25°C Start->Hyd_Cond Nucleophile: OH- (Path C) Product_SNAr C3-Substituted Product (Ester Intact) SNAr_Cond->Product_SNAr Selective C3-F Displacement Product_Amid C1-Amide Product (Fluorine Intact) Amid_Cond->Product_Amid Direct Amidation Product_Acid Carboxylic Acid (Fluorine Intact) Hyd_Cond->Product_Acid Saponification

Figure 1: Divergent synthetic pathways for this compound. Selectivity is controlled by temperature and catalyst choice.

Protocol A: Regioselective (C3-F Displacement)

Objective: Install a nucleophile (amine or thiol) at the C3 position while preserving the ethyl ester. Mechanism: Addition-Elimination (


).[1]
Critical Factor:  The 

at C3 is sluggish due to the meta-ester arrangement. The ortho-

provides sufficient activation only under thermal forcing.
Reagents & Materials[1][3][4][5][6][7][8][9][10][11]
  • Substrate: this compound (1.0 equiv).

  • Nucleophile: Primary/Secondary Amine (1.2 – 1.5 equiv) or Thiol.

  • Base: Potassium Carbonate (

    
    ), anhydrous, micronized (2.0 equiv).
    
    • Note: Avoid strong organic bases (e.g., LDA, NaH) to prevent benzylic deprotonation of

      
      .
      
  • Solvent: DMSO (anhydrous) or NMP.

    • Concentration: 0.2 M – 0.5 M.

Step-by-Step Methodology
  • Setup: To a dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv) and anhydrous

    
     (2.0 equiv).
    
  • Solvation: Add anhydrous DMSO. Stir for 5 minutes to ensure dispersion of the base.

  • Addition: Add the amine nucleophile (1.2 equiv).

    • Tip: If the amine is a hydrochloride salt, increase base load to 3.0 equiv.

  • Reaction: Seal the vessel and heat to 100°C .

    • Monitoring: Monitor by LC-MS or

      
       NMR.
      
    • Endpoint: Disappearance of the starting material doublet (approx -115 ppm in

      
       NMR) and appearance of the product signals. Reaction time is typically 4–12 hours.
      
  • Workup:

    • Cool to room temperature.

    • Dilute with EtOAc and wash with water (

      
      ) to remove DMSO.
      
    • Wash organic layer with brine, dry over

      
      , and concentrate.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Troubleshooting Table:

ObservationDiagnosisRemediation
No Reaction Insufficient activation energy.Increase Temp to 120°C; Switch solvent to NMP (higher boiling point).
Ester Hydrolysis Wet solvent/base.Use freshly dried DMSO and anhydrous

.
Complex Mixture Decomposition of

.
Base is too strong. Ensure

of conjugate acid < 12. Use DIPEA instead of Carbonate.

Protocol B: Direct Amidation (Esters to Amides)

Objective: Convert the C1-ethyl ester directly to an amide without hydrolyzing to the acid first. Mechanism: Formation of an active Aluminum-Amide species (Weinreb Amidation protocol). Why this method? Standard thermal amidation fails due to the electron-deficient ring deactivating the carbonyl. The


 method is highly chemoselective and preserves the Ar-F bond.
Reagents & Materials[1][3][4][5][6][7][8][9][10][11]
  • Substrate: this compound (1.0 equiv).

  • Amine: Primary or Secondary amine (1.2 – 1.5 equiv).

  • Reagent: Trimethylaluminum (

    
    ), 2.0 M in Toluene/Hexane.
    
    • Safety: Pyrophoric. Handle under inert atmosphere (

      
      /Ar).
      
  • Solvent: Toluene (anhydrous) or DCM.

Step-by-Step Methodology
  • Reagent Formation (The "Ate" Complex):

    • In a flame-dried Schlenk flask under Argon, dissolve the Amine (1.2 equiv) in anhydrous Toluene.

    • Cool to 0°C.

    • Slowly add

      
       (1.2 – 1.5 equiv) dropwise. Caution: Gas evolution (Methane).
      
    • Stir at RT for 15–30 mins to form the

      
       species.
      
  • Coupling:

    • Add the Ester substrate (1.0 equiv) dissolved in minimal Toluene to the aluminum-amine solution.

  • Reflux: Heat the mixture to 80–90°C (or reflux if using DCM/Toluene mix).

    • Time: typically 2–6 hours.

  • Quench (Critical Step):

    • Cool to 0°C.

    • Carefully quench with dilute HCl (1M) or Rochelle's Salt (Potassium sodium tartrate) solution. Rochelle's salt is preferred to break up aluminum emulsions.

    • Stir vigorously for 1 hour until two clear layers form.

  • Extraction: Extract with EtOAc, dry, and concentrate.

Protocol C: Controlled Hydrolysis (Saponification)

Objective: Generate 4-(difluoromethyl)-3-fluorobenzoic acid.

Reagents & Materials[1][3][4][5][6][7][8][9][10][11]
  • Base: Lithium Hydroxide (

    
    ) (2.0 equiv).
    
  • Solvent: THF : Water (3:1 ratio).

Step-by-Step Methodology
  • Dissolve ester in THF.

  • Add aqueous solution of LiOH at 0°C.

  • Stir at Room Temperature. Do not heat. Heating basic aqueous solutions with this substrate may lead to partial

    
     of the fluorine by hydroxide (forming the phenol).
    
  • Monitor by TLC/LC-MS.

  • Acidify carefully with 1N HCl to pH 3–4. Extract with EtOAc.

Analytical Validation Data

When characterizing these derivatives, the


 NMR is the most powerful diagnostic tool.
MoietyApprox. Chemical Shift (

, ppm)
MultiplicityDiagnostic Change
Ar-F (Start) -115 to -118MultipletDisappears upon

.

(Start)
-110 to -114Doublet (

Hz)
Shifts slightly upon amide formation; remains a doublet.
Ar-F (Product) N/AN/AReplaced by Nucleophile signal in

.

Safety & Handling References

  • Difluoromethyl Stability: The

    
     group is generally stable but can generate difluorocarbene under highly basic conditions (e.g., 
    
    
    
    ). See Prakash et al. for stability profiles of benzylic fluoroalkyl groups.
  • Trimethylaluminum: Extremely pyrophoric. Must be handled in a fume hood with appropriate PPE.

  • Fluoride Waste: Reactions displacing fluoride generate fluoride ions (

    
    ). Dispose of aqueous waste in segregated containers compatible with fluoride treatment protocols.
    

References

  • Nucleophilic Aromatic Substitution on Fluoroarenes

    • Mechanism and Scope: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

    • Activation by Ortho-Groups: Terrier, F. (2013).
  • Trimethylaluminum Amidation (Weinreb Protocol)

    • Original Method:[2] Basha, A., Lipton, M., & Weinreb, S. M. (1977).[3] A mild, general method for conversion of esters to amides. Tetrahedron Letters, 18(48), 4171–4174. Link

    • Application to Benzoates: Levin, J. I., Turos, E., & Weinreb, S. M. (1982). An alternative procedure for the aluminum-mediated conversion of esters to amides. Synthetic Communications, 12(13), 989-993. Link

  • Difluoromethyl Group Properties

    • Bioisosterism & Stability: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

Application Notes and Protocols: Scale-Up Synthesis of Ethyl 4-(difluoromethyl)-3-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The difluoromethyl (-CF2H) group has emerged as a critical pharmacophore in modern drug discovery. Its unique properties as a lipophilic hydrogen bond donor and a bioisosteric replacement for hydroxyl, thiol, or amine functionalities can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity.[1][2] Ethyl 4-(difluoromethyl)-3-fluorobenzoate is a key building block in the synthesis of a wide range of biologically active compounds, including pharmaceuticals and agrochemicals.[3] The efficient and scalable synthesis of this intermediate is therefore of paramount importance for industrial applications.

This document provides a detailed guide to the scale-up synthesis of this compound, focusing on practical and robust methodologies suitable for larger-scale production. We will explore the underlying chemical principles, provide step-by-step protocols, and discuss critical process parameters and safety considerations.

Synthetic Strategy: A Two-Step Approach

A common and effective strategy for the synthesis of this compound involves a two-step process starting from a readily available precursor, 4-fluoro-3-formylbenzoic acid. This approach is advantageous for scale-up due to the commercial availability of starting materials and the generally high-yielding nature of the individual steps.

The overall transformation can be summarized as follows:

  • Difluoromethylation of the Aldehyde: The formyl group of 4-fluoro-3-formylbenzoic acid is converted to a difluoromethyl group.

  • Esterification of the Carboxylic Acid: The carboxylic acid moiety is esterified to yield the final ethyl ester product.

Synthetic_Pathway 4-Fluoro-3-formylbenzoic_acid 4-Fluoro-3-formylbenzoic acid Step1 Difluoromethylation 4-Fluoro-3-formylbenzoic_acid->Step1 Intermediate 4-(Difluoromethyl)-3-fluorobenzoic acid Step1->Intermediate Step2 Esterification Intermediate->Step2 Final_Product This compound Step2->Final_Product

Caption: Overall synthetic workflow for this compound.

Part 1: Difluoromethylation of 4-Fluoro-3-formylbenzoic Acid

The introduction of the difluoromethyl group is a key transformation. While various difluoromethylation reagents exist, for large-scale synthesis, reagents that are stable, safe to handle, and cost-effective are preferred.[4] One such class of reagents is based on difluorocarbene precursors.

A robust method for the difluoromethylation of aldehydes involves the use of reagents like (diethylamino)sulfur trifluoride (DAST) or its safer alternatives. However, these can be hazardous on a large scale. A more scalable approach often involves the generation of difluorocarbene in situ.

Protocol 1: Difluoromethylation using Sodium Chlorodifluoroacetate

This protocol utilizes sodium chlorodifluoroacetate as a difluorocarbene precursor, which decomposes upon heating to generate difluorocarbene. This method is often employed in industrial settings due to the reagent's stability and relatively low cost.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
4-Fluoro-3-formylbenzoic acid170.12100 g0.588
Sodium chlorodifluoroacetate152.46179 g1.176
N,N-Dimethylformamide (DMF)73.09500 mL-
Toluene92.14500 mL-
Hydrochloric acid (1M)36.46As needed-
Ethyl acetate88.11As needed-
Brine (saturated NaCl solution)-As needed-
Anhydrous sodium sulfate142.04As needed-

Procedure:

  • Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a temperature probe, add 4-fluoro-3-formylbenzoic acid (100 g, 0.588 mol), sodium chlorodifluoroacetate (179 g, 1.176 mol), and N,N-dimethylformamide (DMF, 500 mL).

  • Reaction Execution: Heat the reaction mixture to 120-130 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-6 hours. Be aware that the decomposition of sodium chlorodifluoroacetate generates CO2, so proper ventilation is crucial.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into 1 L of ice-cold water.

  • Acidification and Extraction: Acidify the aqueous mixture to pH 2-3 with 1M hydrochloric acid. Extract the product with ethyl acetate (3 x 500 mL).

  • Washing and Drying: Combine the organic layers and wash with water (2 x 500 mL) and then with brine (500 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the crude 4-(difluoromethyl)-3-fluorobenzoic acid. This intermediate can often be used in the next step without further purification.

Difluoromethylation_Workflow cluster_Reaction Reaction cluster_Workup Work-up & Isolation Setup 1. Combine reactants in DMF Heating 2. Heat to 120-130 °C Setup->Heating Monitoring 3. Monitor by TLC/HPLC Heating->Monitoring Quench 4. Quench with ice-water Monitoring->Quench Reaction Complete Acidify 5. Acidify to pH 2-3 Quench->Acidify Extract 6. Extract with Ethyl Acetate Acidify->Extract Wash 7. Wash with water and brine Extract->Wash Dry 8. Dry over Na2SO4 Wash->Dry Concentrate 9. Concentrate in vacuo Dry->Concentrate Intermediate_Product 4-(Difluoromethyl)-3-fluorobenzoic acid Concentrate->Intermediate_Product Yields crude product

Caption: Detailed workflow for the difluoromethylation step.

Part 2: Esterification of 4-(Difluoromethyl)-3-fluorobenzoic Acid

The final step is the esterification of the carboxylic acid to the corresponding ethyl ester. Fischer esterification, using an excess of ethanol in the presence of a strong acid catalyst, is a classic and scalable method for this transformation.

Protocol 2: Fischer Esterification

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
4-(Difluoromethyl)-3-fluorobenzoic acid (crude from Part 1)190.11~111 g~0.588
Ethanol (absolute)46.07500 mL-
Sulfuric acid (concentrated)98.085 mL-
Toluene92.14300 mL-
Saturated sodium bicarbonate solution-As needed-
Brine (saturated NaCl solution)-As needed-
Anhydrous magnesium sulfate120.37As needed-

Procedure:

  • Reaction Setup: To the crude 4-(difluoromethyl)-3-fluorobenzoic acid obtained from the previous step, add ethanol (500 mL), toluene (300 mL), and concentrated sulfuric acid (5 mL) in a 2 L round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Azeotropic Water Removal: Heat the mixture to reflux. Water formed during the esterification will be removed azeotropically with toluene, driving the reaction to completion. Continue refluxing until no more water is collected in the Dean-Stark trap (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with toluene (2 x 150 mL).

  • Washing and Drying: Combine the organic layers and wash with water (200 mL) and brine (200 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.

Expected Yield and Purity:

StepProductTypical Yield (%)Purity (by GC/HPLC)
14-(Difluoromethyl)-3-fluorobenzoic acid80-90>95% (crude)
2This compound85-95>98% (after distillation)

Safety and Handling Considerations

  • Sodium Chlorodifluoroacetate: While relatively stable, it should be handled in a well-ventilated area. The decomposition releases CO2, which can cause pressure buildup in a closed system.

  • Sulfuric Acid: Highly corrosive. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: DMF, toluene, and ethanol are flammable. All heating should be conducted using a heating mantle and in a fume hood.

  • Pressure: The difluoromethylation reaction generates gas. Ensure the reaction vessel is not sealed and is properly vented.

Conclusion

The described two-step synthesis provides a reliable and scalable route to this compound. By employing robust and well-established chemical transformations, this protocol is suitable for the production of multi-kilogram quantities of the target compound, making it highly valuable for researchers and professionals in the pharmaceutical and agrochemical industries. Careful control of reaction parameters and adherence to safety protocols are essential for successful and safe scale-up.

References

  • Ni, C., & Hu, J. (2016). The unique role of fluorine in the design of agrochemicals. Tetrahedron Letters, 57(30), 3245-3253.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757-786.
  • Dolbier Jr, W. R. (2005). Fluorine chemistry at the millennium. Journal of Fluorine Chemistry, 126(2), 157-163.
  • U.S. Patent No. 8,957,220 B2. (2015). Preparation method of carfentrazone-ethyl.
  • PrepChem. (n.d.). Preparation of ethyl 4-fluorobenzoate. [Link]

  • Sperry, J. B., & Sutherland, K. (2011). A Safe and Practical Procedure for the Difluoromethylation of Methyl 4-Hydroxy-3-iodobenzoate. Organic Process Research & Development, 15(3), 675-679. [Link]

  • Global Scientific Journal. (2019). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Hydrolysis of Ethyl 4-(difluoromethyl)-3-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Applications Science Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the hydrolysis of Ethyl 4-(difluoromethyl)-3-fluorobenzoate to its corresponding carboxylic acid, 4-(difluoromethyl)-3-fluorobenzoic acid. This valuable intermediate is crucial in the synthesis of various pharmaceutical agents. Given the unique electronic properties of this fluorinated substrate, achieving high reaction yields can be challenging. This document offers troubleshooting strategies, optimized protocols, and a discussion of the underlying chemical principles to help you navigate these challenges effectively.

Understanding the Reaction: The Impact of Fluorination

The hydrolysis of this compound is typically performed under basic conditions, a reaction commonly known as saponification. The reaction proceeds via a nucleophilic acyl substitution mechanism.[1][2][3]

The key to understanding this specific reaction lies in the powerful electron-withdrawing effects of the fluorine substituents on the aromatic ring.

  • Increased Electrophilicity: Both the 3-fluoro and the 4-(difluoromethyl) groups pull electron density away from the benzene ring. This inductive effect is relayed to the ester's carbonyl carbon, making it significantly more electrophilic and thus more susceptible to nucleophilic attack by the hydroxide ion (OH⁻).

  • Kinetic Implications: While this enhanced electrophilicity can increase the reaction rate compared to non-fluorinated analogs, it doesn't automatically guarantee a high yield.[4] Factors such as substrate solubility, base strength, temperature, and potential side reactions must be carefully controlled. The stability of the tetrahedral intermediate is a critical factor in the overall reaction kinetics.[5]

Mechanism: Base-Catalyzed Hydrolysis (Saponification)

The process involves three primary steps:

  • Nucleophilic Attack: A hydroxide ion (OH⁻) attacks the electrophilic carbonyl carbon of the ester.

  • Formation of a Tetrahedral Intermediate: This addition forms a transient, negatively charged tetrahedral intermediate.

  • Elimination of the Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide (⁻OEt) leaving group. A final, rapid acid-base reaction occurs where the highly basic ethoxide deprotonates the newly formed carboxylic acid, driving the reaction to completion.[1]

G Start This compound + OH⁻ Step1 1. Nucleophilic Attack Start->Step1 Intermediate Tetrahedral Intermediate Step2 2. Intermediate Collapse Intermediate->Step2 Products Carboxylate + Ethanol Step3 3. Protonation (Acidic Workup) Products->Step3 + H₃O⁺ Final_Product 4-(difluoromethyl)-3-fluorobenzoic acid Step1->Intermediate Step2->Products -OEt Step3->Final_Product

Caption: General mechanism for base-catalyzed ester hydrolysis.

Troubleshooting Guide: Diagnosing Low Reaction Yield

Low yield is the most common issue encountered in this hydrolysis. The following guide is structured to help you diagnose the root cause, whether it stems from the reaction itself or from the workup and isolation process.

Troubleshooting_Workflow cluster_reaction Potential Causes for Incomplete Reaction cluster_solutions_reaction Solutions cluster_workup Potential Causes for Workup Losses cluster_solutions_workup Solutions Start Low Final Yield of 4-(difluoromethyl)-3-fluorobenzoic acid Incomplete_Reaction Problem: Incomplete Reaction (Confirmed by TLC/HPLC) Start->Incomplete_Reaction Workup_Losses Problem: Significant Product Loss During Workup/Purification Start->Workup_Losses Insuff_Base Insufficient Base (Stoichiometry Issue) Incomplete_Reaction->Insuff_Base Low_Temp Temperature Too Low (Slow Kinetics) Incomplete_Reaction->Low_Temp Solubility Poor Solubility (Biphasic System) Incomplete_Reaction->Solubility pH_Control Improper pH for Acidification Workup_Losses->pH_Control Extraction Product remains in Aqueous Layer Workup_Losses->Extraction Washing Washing with Non-cold Water Workup_Losses->Washing Sol_Base Use 2-3 eq. of base (e.g., LiOH, NaOH) Insuff_Base->Sol_Base Sol_Temp Increase temperature (Reflux, 40-80°C) Low_Temp->Sol_Temp Sol_Solvent Add co-solvent (THF, Dioxane, EtOH) Solubility->Sol_Solvent Sol_pH Acidify slowly with cooling to pH 1-2 (check with paper) pH_Control->Sol_pH Sol_Extraction Extract with appropriate solvent (EtOAc, DCM) after acidification Extraction->Sol_Extraction Sol_Washing Wash precipitated solid with ice-cold water Washing->Sol_Washing

Caption: Troubleshooting workflow for low hydrolysis yield.

Frequently Asked Questions (FAQs)

Q1: My reaction seems to stall. Analysis shows a mixture of starting material and product. What should I do?

A1: A stalled reaction is typically due to one of three factors: insufficient base, low temperature, or poor solubility.

  • Base Stoichiometry: Saponification is not catalytic; it consumes one equivalent of base per mole of ester. To ensure the reaction goes to completion and to maintain a sufficiently high pH, it is recommended to use an excess of the base, typically ranging from 2 to 3 equivalents.

  • Temperature: While the fluorinated ester is reactive, energy is still required to overcome the activation barrier. If running at room temperature, consider heating the reaction mixture. A temperature range of 40-80°C, or even reflux, is common for stubborn esters.[5] Monitor for potential degradation at higher temperatures.

  • Solubility: this compound has limited solubility in purely aqueous solutions. A biphasic reaction system will be slow. To create a homogeneous solution, add a water-miscible organic co-solvent such as tetrahydrofuran (THF), 1,4-dioxane, or ethanol.[5]

Q2: Which base is optimal: Lithium Hydroxide (LiOH), Sodium Hydroxide (NaOH), or Potassium Hydroxide (KOH)?

A2: All three bases are effective, but LiOH is often preferred for challenging hydrolyses.[5]

  • LiOH: Often provides the best results for stubborn esters, potentially due to the coordination of the small lithium cation with the tetrahedral intermediate. It is a common choice in THF/water solvent systems.[5]

  • NaOH/KOH: These are more common and cost-effective choices that work well in many cases, especially when using an alcohol/water co-solvent system.[6]

Q3: I used ethanol as a co-solvent. Could this cause problems?

A3: Yes, potentially. While ethanol improves solubility, using it as a solvent with NaOH or KOH can lead to a reversible reaction. The product of the hydrolysis is ethanol, so adding it in large quantities can, by Le Châtelier's principle, push the equilibrium slightly back towards the starting materials.[7] More critically, if other alcoholic solvents like methanol are used, there is a risk of transesterification, where you form the methyl ester instead of the desired carboxylic acid.[5][8][9] For this reason, aprotic co-solvents like THF or dioxane are often a safer choice.

Q4: I have a clean reaction, but my final isolated yield is very low. Where could my product be going?

A4: This is a classic workup problem for saponification. The initial product in the basic reaction mixture is the water-soluble carboxylate salt (sodium or lithium 4-(difluoromethyl)-3-fluorobenzoate). To isolate the final product, you must carefully acidify the mixture to protonate the carboxylate, which causes the neutral, less water-soluble carboxylic acid to precipitate.[3][10]

  • Incomplete Acidification: You must add a strong acid (e.g., 2M HCl) until the pH is ~1-2. Use pH paper to confirm. If the solution is not acidic enough, a significant portion of your product will remain dissolved in the aqueous layer as the carboxylate salt.[10]

  • Temperature during Workup: Perform the acidification in an ice bath. The solubility of the carboxylic acid product is lower in cold water, maximizing precipitation.[6][11]

  • Washing: Wash the filtered solid (your crude product) with a small amount of ice-cold water to remove inorganic salts. Using room temperature water will redissolve some of your product.[11]

Q5: How can I monitor the reaction's progress effectively?

A5: Thin-Layer Chromatography (TLC) is the most straightforward method.

  • Procedure: Periodically take a small aliquot from the reaction mixture. Before spotting on a TLC plate, you must neutralize the base and protonate the product. Quench the aliquot in a microfuge tube containing a small amount of dilute HCl. Extract this with a drop of ethyl acetate, and spot the organic layer on your TLC plate.

  • Analysis: The starting ester is significantly less polar than the product carboxylic acid. On a silica gel plate, the ester will have a higher Rf value (travel further up the plate), while the acid will have a lower Rf value. The reaction is complete when the spot corresponding to the starting material is no longer visible.

Optimized Experimental Protocols

Protocol 1: High-Yield Hydrolysis using LiOH/THF

This protocol is recommended for achieving the highest possible yield and is based on common laboratory practices for difficult ester hydrolyses.[5]

ParameterValue/ReagentRationale
Base Lithium Hydroxide (LiOH·H₂O)Often superior for complete hydrolysis.
Equivalents of Base 3.0 eq.Drives the reaction to completion.
Solvent System Tetrahydrofuran (THF) / Water (3:1 v/v)Ensures a homogeneous reaction mixture.
Temperature 60 °CBalances reaction rate with stability.
Reaction Time 4-12 hours (Monitor by TLC)Time will vary based on scale.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.).

  • Solvent Addition: Add THF and water in a 3:1 ratio (e.g., for 10 mmol of ester, use 30 mL of THF and 10 mL of water).

  • Base Addition: Add lithium hydroxide monohydrate (3.0 eq.) to the stirring solution.

  • Heating: Heat the reaction mixture to 60 °C and maintain it at this temperature.

  • Monitoring: Monitor the reaction progress every 1-2 hours using the TLC method described in the FAQ section. The reaction is complete when the starting ester spot has disappeared.

  • Cooling: Once complete, cool the reaction mixture to room temperature, then further cool in an ice bath to 0-5 °C.

  • Workup - Acidification: While stirring vigorously in the ice bath, slowly add 2M hydrochloric acid (HCl) dropwise. Monitor the pH with litmus or pH paper. Continue adding acid until the pH is between 1 and 2. A white precipitate of the carboxylic acid product will form.[6][10]

  • Isolation: Isolate the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small volume of ice-cold deionized water to remove residual salts.

  • Drying: Dry the purified solid under vacuum to a constant weight. For further purification, recrystallization from an ethanol/water mixture can be performed.[6]

References

  • Ester Chemistry (2020). LibreTexts™ Chemistry. Available at: [Link]

  • Problem 4 What product forms when ethyl be... [FREE SOLUTION]. Vaia. Available at: [Link]

  • Solvent effect and kinetics on ethyl benzoate in aqueous solvent system. International Journal of Chemical Science. Available at: [Link]

  • Solvent effect and kinetics on ethyl benzoate in aqueous solvent system (2019). ResearchGate. Available at: [Link]

  • Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models (2017). National Center for Biotechnology Information (PMC). Available at: [Link]

  • In the alkaline hydrolysis of ethyl benzoate, it produces benzoic acid as its end product. What is the reaction pathway? (2025). Quora. Available at: [Link]

  • Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester? Homework.Study.com. Available at: [Link]

  • Improved synthesis of N-succinimidyl 4-[18F]fluorobenzoate and its application to the labeling of a monoclonal antibody fragment. PubMed. Available at: [Link]

  • The Hydrolysis of Ethyl Benzoate (2021). YouTube. Available at: [Link]

  • pKa Data-Driven Insights into Multiple Linear Regression Hydrolysis QSARs: Applicability to Perfluorinated Alkyl Esters. ACS Publications. Available at: [Link]

  • Hydrolysis of ethyl benzoate – Teacher's guide. SSERC. Available at: [Link]

  • Why are my ester hydrolysis not working : r/Chempros (2025). Reddit. Available at: [Link]

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solubility issues of Ethyl 4-(difluoromethyl)-3-fluorobenzoate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 4-(difluoromethyl)-3-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound. Here, we provide in-depth scientific explanations and practical, field-proven troubleshooting protocols to ensure the successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its solubility?

A1: The solubility of this compound is primarily governed by the interplay of three key functional groups on the benzene ring: the ethyl ester, the 3-fluoro substituent, and the 4-difluoromethyl group.

  • Ethyl Ester Group: This group provides a degree of lipophilicity and can accept hydrogen bonds, influencing interactions with a range of organic solvents.

  • 3-Fluoro Substituent: The highly electronegative fluorine atom at the 3-position acts as an electron-withdrawing group, which can impact the overall polarity of the molecule.

  • 4-Difluoromethyl (CF2H) Group: This is a particularly interesting moiety. The two fluorine atoms make the C-H bond within this group unusually acidic, allowing it to act as a weak hydrogen bond donor.[1][2][3] This is a critical feature, as it can lead to specific interactions with hydrogen bond-accepting solvents. The CF2H group is also considered a lipophilic bioisostere of more polar groups like hydroxyls or thiols, though its effect on overall lipophilicity can be modulated by other substituents on the ring.[4]

The combination of these groups results in a molecule with a complex polarity profile, capable of participating in dipole-dipole interactions, hydrogen bonding (both as an acceptor via the ester and as a donor via the CF2H group), and van der Waals forces.

Q2: I am observing poor solubility in a non-polar solvent like hexane. Why is this, and what do you recommend?

A2: It is expected that this compound will have limited solubility in highly non-polar solvents such as hexane. The presence of the electronegative fluorine atom and the ester group, along with the potential for hydrogen bonding from the difluoromethyl group, imparts a significant degree of polarity to the molecule.[3] Non-polar solvents like alkanes primarily interact through weak van der Waals forces, which are insufficient to overcome the intermolecular forces between the more polar molecules of your compound.

Recommendation: We recommend using solvents with a higher polarity index. A good starting point would be moderately polar solvents like ethyl acetate, acetone, or dichloromethane. A rule of thumb is that solvents containing functional groups similar to the solute are often good solubilizers; therefore, ester-containing solvents like ethyl acetate may be a good choice.[5]

Q3: How does the difluoromethyl group affect solubility compared to a trifluoromethyl or a methyl group?

A3: The difluoromethyl (CF2H) group has physicochemical properties that are distinct from both trifluoromethyl (CF3) and methyl (CH3) groups, which has a significant impact on solubility.

  • Compared to a Methyl (CH3) Group: The CF2H group is more polar and can act as a hydrogen bond donor, a property the methyl group lacks.[1][6] This can enhance solubility in polar, hydrogen bond-accepting solvents.

  • Compared to a Trifluoromethyl (CF3) Group: The CF3 group is highly lipophilic and a strong electron-withdrawing group, but it cannot act as a hydrogen bond donor. The CF2H group is generally less lipophilic than the CF3 group and introduces the possibility of hydrogen bonding, which can lead to different solubility profiles in various solvents.[4]

The presence of the CF2H group can be thought of as providing a "lipophilic hydrogen bond donor" character, which can be a powerful tool in modulating solubility and other drug-like properties.[2]

Troubleshooting Guide: Experimental Protocols for Solubility Issues

If you are encountering solubility challenges with this compound, the following step-by-step protocols will guide you through systematic solvent screening and solubility enhancement strategies.

Protocol 1: Systematic Solvent Screening

This protocol will help you identify a suitable solvent or solvent system for your desired concentration.

Objective: To determine the approximate solubility of this compound in a range of common organic solvents.

Materials:

  • This compound

  • A selection of organic solvents with varying polarities (see Table 1)

  • Small vials (e.g., 1.5 mL or 4 mL) with caps

  • Vortex mixer

  • Magnetic stirrer and stir bars (optional)

  • Analytical balance

Procedure:

  • Solvent Selection: Choose a range of solvents from different polarity classes. A suggested list is provided in the table below.

  • Initial Screening (Qualitative):

    • Add approximately 1-2 mg of this compound to a vial.

    • Add 0.5 mL of the first solvent.

    • Vortex the vial for 30-60 seconds.

    • Visually inspect for complete dissolution. If dissolved, the compound is soluble at >2-4 mg/mL. .

  • Quantitative Assessment (for promising solvents):

    • Accurately weigh a known amount of the compound (e.g., 10 mg) into a vial.

    • Add a small, measured volume of the solvent (e.g., 0.1 mL).

    • Vortex or stir the mixture.

    • Continue adding small, measured volumes of the solvent until the solid is completely dissolved.

    • Record the total volume of solvent added to calculate the solubility in mg/mL or mol/L.

  • Data Analysis: Record your observations in a table to compare the solubility across different solvents.

Table 1: Suggested Solvents for Screening

Solvent ClassSolventPolarity IndexExpected Solubility
Non-Polar Hexane0.1Low
Toluene2.4Low to Moderate
Moderately Polar Aprotic Diethyl Ether2.8Moderate
Dichloromethane (DCM)3.1Moderate to High
Ethyl Acetate (EtOAc)4.4Moderate to High
Tetrahydrofuran (THF)4.0High
Acetone5.1High
Polar Aprotic Acetonitrile (MeCN)5.8Moderate to High
Dimethylformamide (DMF)6.4High
Dimethyl Sulfoxide (DMSO)7.2Very High
Polar Protic Isopropanol3.9Moderate
Ethanol4.3Moderate
Methanol5.1Moderate

Polarity Index values are approximate and can vary slightly depending on the source.

Protocol 2: Enhancing Solubility with Co-Solvents

If the solubility in a single solvent is insufficient for your experimental needs, a co-solvent system can be employed.

Objective: To increase the solubility of this compound by using a mixture of a good solvent and a poor solvent.

Principle: A small amount of a "good" solvent (in which the compound is highly soluble, e.g., DMSO or THF) is mixed with a "poor" or less effective solvent to create a mixture with intermediate polarity that can better solvate the compound. This is a common strategy in drug formulation.[7][8]

Procedure:

  • Select a Primary Solvent: This is the bulk solvent you wish to use for your experiment, in which the compound has limited solubility.

  • Select a Co-Solvent: Choose a solvent in which your compound is highly soluble (e.g., from your screening in Protocol 1).

  • Prepare a Concentrated Stock Solution: Dissolve a known high concentration of this compound in the co-solvent.

  • Titration:

    • Take a known volume of your primary solvent.

    • Slowly add small aliquots of the concentrated stock solution to the primary solvent while stirring.

    • Observe for any precipitation. The point at which precipitation occurs upon further addition is the limit of solubility in that co-solvent mixture.

  • Optimization: Experiment with different ratios of the primary solvent and co-solvent to find the optimal mixture that keeps your compound in solution at the desired concentration.

Visualization of the Co-Solvency Workflow

G cluster_0 Co-Solvency Protocol start Identify Primary (Bulk) Solvent (Limited Solubility) select_cosolvent Select Co-Solvent (High Solubility, e.g., DMSO, THF) start->select_cosolvent prepare_stock Prepare Concentrated Stock in Co-Solvent select_cosolvent->prepare_stock titrate Titrate Stock into Primary Solvent prepare_stock->titrate observe Observe for Precipitation titrate->observe observe->titrate Precipitation Occurs (Adjust Ratio) optimize Optimize Solvent Ratio for Desired Concentration observe->optimize No Precipitation end_goal Stable Solution Achieved optimize->end_goal

Caption: Workflow for enhancing solubility using a co-solvent system.

Protocol 3: Troubleshooting Crystallization Issues

If you are attempting to crystallize this compound and are facing difficulties, this guide can help.

Common Issue 1: Oiling Out

  • Observation: The compound separates as a liquid oil instead of forming solid crystals upon cooling.

  • Cause: The compound is coming out of the solution at a temperature above its melting point, often because the solution is too concentrated or cooling too rapidly.

  • Solution:

    • Reheat the solution to redissolve the oil.

    • Add a small amount of additional solvent (1-5% more).[9]

    • Allow the solution to cool more slowly. You can do this by insulating the flask or placing it in a warm bath that cools gradually.

Common Issue 2: No Crystallization Occurs

  • Observation: The solution remains clear even after cooling and extended periods.

  • Cause: The solution is not supersaturated, likely because too much solvent was used.

  • Solution:

    • Induce Crystallization:

      • Scratch the inside of the flask with a glass rod at the meniscus. The small glass particles can act as nucleation sites.

      • Add a seed crystal of the compound if available.

    • Increase Concentration: Gently heat the solution and evaporate some of the solvent. Then, allow it to cool again.[9]

Visualization of Crystallization Troubleshooting

G cluster_1 Crystallization Troubleshooting start Dissolve Compound in Minimum Hot Solvent cool Cool Solution start->cool observe Observe Outcome cool->observe oil Compound Oils Out observe->oil Oil no_xtal No Crystals Form observe->no_xtal Clear Solution crystals Crystals Form observe->crystals Success reheat_oil Reheat and Add More Solvent oil->reheat_oil induce Induce Nucleation (Scratch / Seed) no_xtal->induce slow_cool Cool Slowly reheat_oil->slow_cool slow_cool->cool concentrate Evaporate Some Solvent and Recool induce->concentrate Still No Crystals concentrate->cool

Caption: Decision tree for troubleshooting common crystallization problems.

References

  • Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., Gershonov, E., & Saphier, S. (2017). The Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(17), 7345–7358. [Link]

  • Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., Gershonov, E., & Saphier, S. (2017). The Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ResearchGate. [Link]

  • Saphier, S., & Gershonov, E. (2018). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Drug Discovery Today, 23(12), 1953-1959. [Link]

  • Tanaka, Y., et al. (2019). Solvent shift method for anti-precipitant screening of poorly soluble drugs using biorelevant medium and dimethyl sulfoxide. ResearchGate. [Link]

  • Cysewska, K., et al. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules, 28(14), 5481. [Link]

  • Sessler, C. D., Rahm, M., Becker, S., Goldberg, J. M., Wang, F., & Lippard, S. J. (2017). CF2H, a Hydrogen Bond Donor. Journal of the American Chemical Society, 139(27), 9325–9332. [Link]

  • Xing, M., et al. (2020). (A) Hydrogen bond acidity of difluoromethyl compounds. (B)... ResearchGate. [Link]

  • LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Zhang, X., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(6), 2537–2557. [Link]

  • Chemsrc. (2025). 4-Fluorobenzoic acid | CAS#:456-22-4. Chemsrc. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Vener, M. V., et al. (2019). Solving the enigma of weak fluorine contacts in the solid state: a periodic DFT study of fluorinated organic crystals. Physical Chemistry Chemical Physics, 21(16), 8239–8248. [Link]

  • DrugFuture. (n.d.). Benzotrifluoride. DrugFuture. [Link]

  • Stenutz, R. (n.d.). Hansen solubility parameters. Stenutz. [Link]

  • Schrödinger. (n.d.). Refining the route to solubility: Publication showcases a new FEP+ method to predict solubility prospectively in live drug discovery projects. Schrödinger. [Link]

  • Vener, M. V., et al. (2019). Solving the enigma of weak fluorine contacts in the solid state: A periodic DFT study of fluorinated organic crystals. ResearchGate. [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. [Link]

  • Gallego, G. M., & White, M. C. (2018). Fluorinated Solvents for Chemoselective Oxidations: A Strategy toward Synthetic Ideality in Natural Product Synthesis. The Journal of Organic Chemistry, 83(21), 13419–13425. [Link]

  • University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry at CU Boulder. [Link]

  • PubChem. (n.d.). 4-Amino-3-fluorobenzoic acid. PubChem. [Link]

  • 3M Company. (n.d.). New Fluorinated Solvent Alternatives. P2 InfoHouse. [Link]

  • ResearchGate. (n.d.). Hansen solubility parameters of different solvents and physico-chemical... ResearchGate. [Link]

  • Hansen, C. M. (n.d.). Hansen Solubility Parameters. Hansen Solubility. [Link]

  • Stenutz, R. (n.d.). benzotrifluoride. Stenutz. [Link]

  • Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Prof Steven Abbott. [Link]

  • Curran, D. P., et al. (2006). Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. ResearchGate. [Link]

  • Al-kasmi, B., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 8(1), 35. [Link]

  • CHEManager Online. (2018). Two New Ways to Fluorinated Structures. CHEManager Online. [Link]

  • Richardson, P. (2016). Fluorination Methods for Drug Discovery and Development. Expert Opinion on Drug Discovery, 11(10), 983-99. [Link]

  • Alshehri, S., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceutics, 13(11), 1841. [Link]

  • PureSynth. (n.d.). Ethyl 4-Fluorobenzoate 98.0%(GC). PureSynth. [Link]

Sources

Validation & Comparative

1H NMR interpretation of Ethyl 4-(difluoromethyl)-3-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Validation of Fluorinated Scaffolds: 1H NMR Comparative Guide for Ethyl 4-(difluoromethyl)-3-fluorobenzoate Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists

Executive Summary: The Diagnostic Challenge

In modern drug discovery, the difluoromethyl group (


) has emerged as a critical bioisostere for hydroxyl (

) and thiol (

) groups, acting as a lipophilic hydrogen bond donor. However, validating the synthesis of This compound presents a unique analytical challenge compared to its trifluoromethyl (

) or methyl (

) analogs.

This guide provides a technical comparison of the 1H NMR signatures of these scaffolds. We focus on the diagnostic "Triplet of Doublets" arising from the


 moiety—a signal often misidentified or obscured in complex aromatic regions.

Comparative Analysis: Target vs. Alternatives

The following table contrasts the 1H NMR profile of the target molecule against its two most common structural alternatives. This comparison establishes the "Verification by Exclusion" logic used in high-throughput QC.

Table 1: Comparative NMR Signatures (500 MHz, )
FeatureTarget Molecule (

)
Alternative A (

Analog)
Alternative B (

Analog)
Structure This compoundEthyl 4-(trifluoromethyl)-3-fluorobenzoateEthyl 4-methyl-3-fluorobenzoate
Key Diagnostic Signal

6.6–7.0 ppm
(

)
Silent in this region

2.3–2.4 ppm
(

)
Multiplicity Triplet (

Hz)
N/A (No proton)Doublet (

) or Singlet (

)
19F NMR Cross-Check Two distinct signals (Ar-F &

)
Two distinct signals (Ar-F &

)
Single signal (Ar-F)
Validation Logic Must confirm

coupling.[1][2][3][4][5][6][7][8]
Absence of proton signal confirms

.
Upfield shift confirms reduction/alkylation.

Critical Insight: The


 proton is the only signal in the target spectrum capable of showing a massive coupling constant (

Hz). If you observe a singlet or a standard multiplet (

Hz) in the 6.5–7.0 ppm range, your difluoromethylation likely failed.

Detailed Interpretation: The "Smoking Gun" Signal

To validate this compound, you must dissect the spectrum into three distinct zones.

Zone A: The Difluoromethyl Proton ( )
  • Chemical Shift:

    
     6.6 – 7.0 ppm.[1]
    
  • Pattern: This proton is coupled to two geminal fluorine atoms (

    
    ).
    
  • Primary Coupling: A large Triplet (

    
    ) with 
    
    
    
    Hz.
  • Secondary Coupling: Due to the Fluorine at position 3 (ortho to the

    
     group), this triplet is often further split into a doublet  (
    
    
    
    ) with a smaller coupling constant (
    
    
    Hz).
  • Visual Appearance: Look for three widely spaced peaks (wings) centered around 6.8 ppm. The outer "wings" of the triplet may be low intensity and easily lost in the baseline noise if the S/N ratio is low.

Zone B: The Aromatic Region (3 Protons)

The fluorine at position 3 exerts a strong shielding/deshielding effect and introduces


 coupling to the ring protons.
  • H2 (Ortho to Ester, Ortho to F):

    
     ~7.7–7.9 ppm. Appears as a doublet of doublets  (
    
    
    
    ).
    • 
       Hz (
      
      
      
      from F3).
    • 
       Hz (
      
      
      
      from H6).
  • H6 (Ortho to Ester, Meta to F):

    
     ~7.8 ppm. Doublet of doublets  (
    
    
    
    ).
    • 
       Hz (
      
      
      
      from H5).[1][9]
    • 
       Hz (
      
      
      
      from H2).
  • H5 (Meta to Ester, Ortho to

    
    ): 
    
    
    
    ~7.5–7.6 ppm. Multiplet .
    • Complex coupling due to H6 (

      
      ) and F3 (
      
      
      
      ).
Zone C: The Ethyl Ester (Validation of Integrity)
  • Quartet:

    
     4.4 ppm (
    
    
    
    ,
    
    
    Hz).
  • Triplet:

    
     1.4 ppm (
    
    
    
    ,
    
    
    Hz).
  • Note: If the quartet is shifted upfield or split abnormally, verify that hydrolysis to the carboxylic acid has not occurred.

Visualization: Coupling Logic & Workflow

The following diagrams illustrate the logical pathway for validating the structure and the specific coupling tree for the diagnostic proton.

Diagram 1: The "Verification by Exclusion" Workflow

ValidationWorkflow Start Crude Product Isolated Acquire Acquire 1H NMR (CDCl3, 16+ Scans) Start->Acquire CheckEthyl Check Ethyl Group (4.4 ppm q, 1.4 ppm t) Acquire->CheckEthyl CheckRegion Inspect 6.5 - 7.0 ppm Region CheckEthyl->CheckRegion Decision Is a Wide Triplet (J > 50Hz) Present? CheckRegion->Decision ResultCHF2 CONFIRMED: CHF2 Target (Geminal F coupling observed) Decision->ResultCHF2 Yes ResultCF3 FAIL: Likely CF3 Analog (No proton signal) Decision->ResultCF3 No Signal ResultCH3 FAIL: Likely Methyl/Benzyl (Look for singlet at 2.3 ppm) Decision->ResultCH3 Singlet/Multiplet (J<10Hz)

Caption: Logical workflow for distinguishing the target molecule from common synthesis byproducts or starting materials.

Diagram 2: Coupling Tree of the Proton

CouplingTree Proton H (CHF2) Split1 Split by Geminal F (a) Proton->Split1 J(H-Fa) ~ 54 Hz Split2 Split by Geminal F (b) Split1->Split2 J(H-Fb) ~ 54 Hz FinalState Observed Signal: Triplet (t) J ~ 54 Hz Split2->FinalState Resulting Pattern

Caption: The genesis of the diagnostic triplet. The two equivalent geminal fluorines split the proton signal twice with the same large coupling constant.

Experimental Protocol: High-Fidelity Acquisition

To ensure the "wings" of the


 triplet are visible (they contain 50% of the signal intensity but are spread wide), follow this protocol.

Reagents & Equipment:

  • Solvent:

    
     (Neutralized with basic alumina if the ester is acid-sensitive).
    
  • Instrument: 400 MHz or higher (500 MHz preferred for aromatic resolution).

Step-by-Step Methodology:

  • Sample Prep: Dissolve

    
     mg of the compound in 
    
    
    
    mL
    
    
    . Ensure the solution is clear; filtration is recommended to remove paramagnetic inorganic salts from synthesis (e.g., Copper residues).
  • Acquisition Parameters:

    • Pulse Angle:

      
       (to prevent saturation).
      
    • Relaxation Delay (D1): Set to

      
       seconds. The 
      
      
      
      proton can have a longer
      
      
      relaxation time than methyl protons.
    • Scans (NS): Minimum 32 scans. The wide splitting of the

      
       signal lowers its effective height; higher S/N is required to distinguish the outer lines from the baseline.
      
    • Spectral Width: Ensure the window covers

      
       to 
      
      
      
      ppm.
  • Processing:

    • Line Broadening (LB): Apply

      
       Hz.
      
    • Integration: Integrate the

      
       triplet across the entire width (approx. 110 Hz total width). It must integrate to 
      
      
      
      relative to the ethyl quartet (
      
      
      ).

References

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Authoritative text on J-coupling values in organofluorine chemistry).
  • Hu, J., et al. (2015). "Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene." Royal Society of Chemistry Advances. (Provides experimental spectra examples of

    
     triplets with 
    
    
    
    Hz).
  • Reich, H. J. (2024). "Proton NMR Chemical Shifts." University of Wisconsin-Madison Chemistry. (Standard reference for aromatic substituent effects).

  • ChemicalBook. (2024). "Ethyl 4-fluorobenzoate Spectral Data." (Baseline data for the non-difluoromethylated scaffold).

Sources

19F NMR chemical shifts of Ethyl 4-(difluoromethyl)-3-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the 19F NMR Chemical Shifts of Ethyl 4-(difluoromethyl)-3-fluorobenzoate and Related Compounds

Introduction

Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy is a pivotal analytical technique in modern chemistry, particularly in the fields of pharmaceutical and agrochemical research where fluorinated compounds are increasingly prevalent.[1][2] The unique properties of the 19F nucleus—a spin of ½, 100% natural abundance, and high gyromagnetic ratio—make it highly sensitive for NMR studies, second only to 1H.[3][4] Furthermore, the large chemical shift dispersion, often spanning over 800 ppm, provides exquisite sensitivity to the local electronic environment, making 19F NMR a powerful tool for structural elucidation and for studying molecular interactions.[3][5]

This guide provides a detailed analysis of the expected 19F NMR chemical shifts for this compound, a molecule with two distinct fluorine environments. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide will leverage established principles of 19F NMR, comparative data from structurally similar molecules, and predictive methodologies to offer a well-reasoned estimation of its spectral characteristics. The objective is to provide researchers, scientists, and drug development professionals with a practical framework for interpreting the 19F NMR spectra of complex fluorinated aromatic compounds.

Factors Influencing 19F NMR Chemical Shifts

The chemical shift of a fluorine nucleus is profoundly influenced by the electronic environment surrounding it.[6] Key factors include:

  • Electronic Effects: The electronegativity of neighboring atoms and the presence of electron-donating or electron-withdrawing groups significantly impact the shielding of the fluorine nucleus.[1][6] Electron-withdrawing groups deshield the nucleus, resulting in a downfield shift (higher ppm values), while electron-donating groups increase shielding, causing an upfield shift (lower ppm values).[1]

  • Resonance and Hybridization: The delocalization of electrons in aromatic systems and the hybridization of the carbon atom bonded to the fluorine (sp2 vs. sp3) play a crucial role in determining the final chemical shift.[6]

  • Solvent and Temperature Effects: The polarity of the solvent and the experimental temperature can alter the electronic surroundings of the fluorine atom, leading to shifts in its resonance frequency.[1][6]

  • Through-Space Interactions: Non-covalent interactions, such as hydrogen bonding, can also influence the 19F chemical shift, providing valuable information about molecular conformation and intermolecular interactions.[1]

Predicted 19F NMR Spectrum of this compound

The structure of this compound presents two distinct fluorine environments: a difluoromethyl (-CHF2) group and a single fluorine atom attached to the aromatic ring.

Caption: Structure of this compound

The Difluoromethyl (-CHF2) Group

The two fluorine atoms in the -CHF2 group are chemically equivalent. Their chemical shift will be influenced by the aromatic ring and will exhibit coupling to the geminal proton. Based on data for similar compounds, the chemical shift for difluoromethyl groups attached to an aromatic ring typically falls in a predictable range. For instance, in difluoromethyl 4-methoxybenzoate, the -CHF2 group appears at -91.27 ppm.[7] We can anticipate a similar value for our target molecule.

  • Predicted Chemical Shift (δ): -90 to -95 ppm

  • Multiplicity: Doublet (d) due to coupling with the geminal proton (2JHF). The coupling constant is expected to be in the range of 55-60 Hz.[7]

The Aromatic Fluorine (-F)

The fluorine atom at the C3 position is influenced by the ortho -CHF2 group and the para-ester group. The ester group is electron-withdrawing, which would typically cause a downfield shift. The -CHF2 group is also electron-withdrawing. Aromatic fluorine chemical shifts are highly sensitive to the nature and position of other substituents. For monofluorobenzene, the chemical shift is approximately -113.15 ppm.[8] The presence of two electron-withdrawing groups will likely shift this value downfield.

  • Predicted Chemical Shift (δ): -105 to -115 ppm

  • Multiplicity: This signal will likely be a doublet of triplets (dt) or a more complex multiplet due to coupling with the proton on the -CHF2 group (a long-range 4JHF coupling) and the adjacent aromatic protons.

Comparative Analysis with Structurally Related Compounds

To contextualize the predicted chemical shifts, it is useful to compare them with experimentally determined values for similar molecules.

CompoundFunctional GroupChemical Shift (δ, ppm)MultiplicityReference
This compound (Predicted) -CHF2 -90 to -95 d N/A
Ar-F -105 to -115 m N/A
Difluoromethyl 4-methoxybenzoate-CHF2-91.27d, J = 71.4 Hz[7]
(4-bromobenzyl)(difluoromethyl)sulfane-CHF2-94.20d, J = 56.3 Hz[7]
MonofluorobenzeneAr-F-113.15m[8]
HexafluorobenzeneAr-F-164.9s[8]
Benzoyl fluoride-C(O)F+19.5 (approx.)s[9]

This comparison highlights how the electronic environment dictates the chemical shift. The predicted value for the -CHF2 group in our target molecule is consistent with other aromatic difluoromethyl compounds. The aromatic fluorine's predicted shift reflects the deshielding effects of the neighboring electron-withdrawing groups when compared to monofluorobenzene.

Experimental Protocol for 19F NMR Spectroscopy

Obtaining high-quality 19F NMR data requires careful sample preparation and instrument setup. The following is a generalized protocol for the analysis of small molecules like this compound.

Sample Preparation
  • Dissolve the Sample: Accurately weigh 5-10 mg of the solid compound or dispense 5-10 µL of a liquid sample into a clean, dry NMR tube.

  • Add Deuterated Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, or Acetone-d6). The choice of solvent can influence the chemical shifts, so consistency is key for comparative studies.[10]

  • Homogenize: Gently vortex or invert the NMR tube until the sample is fully dissolved.

  • Internal Standard (Optional but Recommended): For precise chemical shift referencing, a known amount of an internal standard can be added. Common standards for 19F NMR include trifluorotoluene (C6H5CF3, δ ≈ -63.72 ppm) or hexafluorobenzene (C6F6, δ ≈ -164.9 ppm).[8][10]

NMR Spectrometer Setup and Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Dissolve Sample in Deuterated Solvent prep2 Add Internal Reference (Optional) prep1->prep2 acq1 Tune and Match Probe to 19F Frequency prep2->acq1 Insert Sample acq2 Set Spectral Width and Acquisition Time acq1->acq2 acq3 Apply Pulse Program (e.g., zgf) acq2->acq3 acq4 Collect FIDs acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Referencing proc3->proc4 an1 Identify Peaks proc4->an1 an2 Integrate Signals an1->an2 an3 Determine Coupling Constants an2->an3

Caption: A generalized workflow for acquiring and processing 19F NMR spectra.

  • Instrument Tuning: The NMR probe must be tuned to the 19F frequency. Most modern spectrometers have broadband probes that can be readily tuned to 19F.

  • Experiment Setup:

    • Pulse Program: A standard one-pulse experiment is typically sufficient.

    • Spectral Width: A wide spectral width (e.g., 200-250 ppm) should be used initially to ensure all fluorine signals are captured.[3]

    • Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.

    • Number of Scans: The number of scans will depend on the sample concentration, but 16 to 64 scans are often sufficient due to the high sensitivity of 19F.

  • Proton Decoupling (Optional): To simplify the spectrum by removing 1H-19F couplings, a proton-decoupled 19F NMR experiment can be performed. This would result in the -CHF2 signal appearing as a singlet.

Data Processing
  • Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.

  • Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the positive absorptive mode, and the baseline is corrected to be flat.

  • Referencing: The chemical shifts are referenced to the internal standard or an external reference standard (e.g., CFCl3 at 0 ppm).

Conclusion

References

  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved February 13, 2026, from [Link]

  • Lau, J. Y. C., & Gerig, J. T. (2012). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Magnetic Resonance in Chemistry, 50(S1), S37-S44. Retrieved February 13, 2026, from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved February 13, 2026, from [Link]

  • Takeuchi, K., & Wagner, G. (2020). A beginner's guide to 19F NMR and its role in drug screening. Journal of Biomolecular NMR, 74(8-9), 399-408. Retrieved February 13, 2026, from [Link]

  • The Royal Society of Chemistry. (2015). Electronic Supporting Information for Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. Retrieved February 13, 2026, from [Link]

  • ResearchGate. (n.d.). (A) 19F NMR spectra of 3 and (B) benzoyl-RF in DMSO. Retrieved February 13, 2026, from [Link]

  • Gerig, J. T. (2001). Fluorine NMR. Retrieved February 13, 2026, from [Link]

  • Mestrelab Research. (n.d.). Download NMR Predict. Retrieved February 13, 2026, from [Link]

  • Jee, J., & Cierpicki, T. (2015). Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment. Nature Protocols, 10(2), 243-256. Retrieved February 13, 2026, from [Link]

  • Foroozandeh, M., et al. (2017). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 8(2), 1014-1021. Retrieved February 13, 2026, from [Link]

  • SpectraBase. (n.d.). Benzoyl fluoride - Optional[19F NMR] - Chemical Shifts. Retrieved February 13, 2026, from [Link]

  • Dietschreit, J. C. B., et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie International Edition, 59(22), 8539-8544. Retrieved February 13, 2026, from [Link]

  • Dietschreit, J. C. B., et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie International Edition, 59(22), 8539-8544. Retrieved February 13, 2026, from [Link]

  • da Silva, A. S., et al. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Physical Chemistry Chemical Physics, 24(31), 18765-18774. Retrieved February 13, 2026, from [Link]

  • University of California, Santa Barbara. (n.d.). 19F NMR Reference Standards. Retrieved February 13, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary information for A 19F-MRI probe for the detection of Fe(II) ions in an aqueous system. Retrieved February 13, 2026, from [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved February 13, 2026, from [Link]

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Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrum of Ethyl 4-(difluoromethyl)-3-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of pharmaceutical development and chemical analysis, a profound understanding of a molecule's structural intricacies is paramount. Mass spectrometry stands as a cornerstone technique, offering unparalleled insights into molecular weight and structure through the analysis of fragmentation patterns. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of Ethyl 4-(difluoromethyl)-3-fluorobenzoate. By comparing its fragmentation behavior to structurally similar compounds, we aim to provide a robust framework for its identification and characterization.

The Molecular Blueprint: Predicting Fragmentation

This compound, with a molecular formula of C10H9F3O2, presents a unique fragmentation puzzle due to the interplay of its functional groups: an ethyl ester, a difluoromethyl group, and a fluorine atom on the aromatic ring. The initial step in mass spectrometry is the formation of the molecular ion (M+•), which for this compound is predicted at a mass-to-charge ratio (m/z) of 222. The stability of the aromatic ring suggests that the molecular ion peak will be readily observable.[1][2]

The subsequent fragmentation is a cascade of bond cleavages driven by the energetic electrons of the ionization source, leading to the formation of characteristic fragment ions. The most probable fragmentation pathways are dictated by the relative stability of the resulting ions and neutral losses. For this compound, the primary fragmentation events are anticipated to occur at the ester and difluoromethyl groups.

Deconstructing the Molecule: Key Fragmentation Pathways

Based on established fragmentation principles for aromatic esters and halogenated compounds, we can predict the major fragment ions for this compound.[3][4]

A crucial fragmentation pathway for ethyl esters is the loss of the ethoxy radical (•OCH2CH3), resulting in the formation of a stable acylium ion.[3] For our target molecule, this would lead to a prominent peak at m/z 177 .

Another significant fragmentation involves the loss of an ethylene molecule (C2H4) through a McLafferty-type rearrangement, if a gamma-hydrogen is available. However, in this specific structure, a more direct cleavage of the ethyl group is likely. The loss of an ethyl radical (•CH2CH3) would generate a cation at m/z 193 .

The difluoromethyl group introduces further complexity. Cleavage of the C-C bond between the aromatic ring and the difluoromethyl group can lead to the loss of a difluoromethyl radical (•CHF2), resulting in a fragment at m/z 171 . Additionally, the presence of fluorine atoms on the aromatic ring and the difluoromethyl group can lead to the loss of fluorine radicals (•F) or hydrogen fluoride (HF), although these are generally less favored than the cleavages at the ester group.[1][5]

The aromatic ring itself can undergo fragmentation, leading to smaller, characteristic ions. For instance, the benzoyl ion (C7H4FO+) resulting from the primary fragmentation can further lose carbon monoxide (CO) to form a phenyl cation.

Below is a DOT language script visualizing the predicted primary fragmentation pathways.

Fragmentation_Pattern M This compound (m/z 222) F1 [M - OCH2CH3]+ (m/z 177) M->F1 - •OCH2CH3 F2 [M - CH2CH3]+ (m/z 193) M->F2 - •CH2CH3 F3 [M - CHF2]+ (m/z 171) M->F3 - •CHF2

Caption: Predicted primary fragmentation pathways of this compound.

Comparative Analysis: Learning from Analogs

To build confidence in our predicted fragmentation pattern, we can compare it to the known mass spectra of structurally related compounds.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Neutral LossesReference
Ethyl Benzoate 150122 (-C2H4), 105 (-OC2H5), 77 (-COOC2H5)[6][7][8]
Ethyl 3,4-difluorobenzoate 186158 (-C2H4), 141 (-OC2H5), 113 (-COOC2H5)
3,4-Difluorobenzoic acid 158141 (-OH), 113 (-COOH)[9]

As the table illustrates, the loss of the ethoxy group (-OC2H5) and the subsequent formation of the benzoyl cation is a dominant fragmentation pathway in ethyl benzoates.[3][6] The presence of fluorine atoms on the aromatic ring in Ethyl 3,4-difluorobenzoate shifts the m/z values of the corresponding fragments but does not alter the fundamental fragmentation mechanism. This strongly supports our prediction that the fragment at m/z 177 will be a major peak in the spectrum of this compound.

The difluoromethyl group's influence can be inferred from the fragmentation of other fluorinated aromatic compounds, where the loss of fluorinated alkyl groups is a common occurrence.[5][10]

Experimental Protocol: Acquiring the Mass Spectrum

To experimentally verify the predicted fragmentation pattern, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended. The use of GC ensures the introduction of a pure sample into the mass spectrometer, which is crucial for obtaining a clean and interpretable spectrum.[11][12]

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

GC Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating a wide range of aromatic compounds.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Injection Volume: 1 µL of a 100 µg/mL solution in a suitable solvent (e.g., dichloromethane or ethyl acetate).

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy level ensures reproducible fragmentation patterns that can be compared with library spectra.[1]

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-300. This range will capture the molecular ion and all significant fragment ions.

  • Scan Speed: A scan speed of at least 2 scans/second is recommended to obtain sufficient data points across the chromatographic peak.

The workflow for this experimental protocol can be visualized as follows:

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Injector Column Column Injector->Column Sample Injection MS_Interface Interface Column->MS_Interface Separation Ion_Source Ion_Source MS_Interface->Ion_Source Eluent Transfer Mass_Analyzer Mass_Analyzer Ion_Source->Mass_Analyzer Ionization (EI, 70 eV) Detector Detector Mass_Analyzer->Detector Mass Separation Data_System Data Acquisition & Analysis Detector->Data_System Signal Detection

Caption: A typical workflow for GC-MS analysis.

Conclusion: A Predictive and Verifiable Framework

This guide has provided a comprehensive, albeit predictive, analysis of the mass spectrometry fragmentation pattern of this compound. By leveraging fundamental principles of mass spectrometry and drawing comparisons with analogous structures, we have proposed the key fragmentation pathways and their corresponding m/z values. The outlined experimental protocol offers a robust method for the empirical validation of these predictions. This combined theoretical and practical approach provides researchers with a solid foundation for the confident identification and structural elucidation of this and other novel fluorinated aromatic compounds.

References

  • Structure Determination of Organic Compounds - Pharmacy 180. (n.d.).
  • ResearchGate. (2025). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols | Request PDF.
  • NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
  • National Bureau of Standards. (n.d.). Mass spectra of fluorocarbons.
  • PubChem. (n.d.). Ethyl difluoroacetate.
  • ResearchGate. (n.d.). Mass spectra (and MS-MS), predominant fragmentation patters, structures... | Download Scientific Diagram.
  • PubChem. (n.d.). Ethyl benzoate.
  • NIST. (n.d.). 3,4-Difluorobenzoic acid. In NIST Chemistry WebBook.
  • Chegg. (2018). Show the structure of the fragment ions for the mass spectrum of ethyl benzoate.
  • PDF. (n.d.). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY.
  • Scholars Research Library. (n.d.). Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique.
  • Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram.
  • ChemicalBook. (n.d.). Ethyl benzoate(93-89-0) MS spectrum.
  • BenchChem. (n.d.). Predictive Analysis of the Mass Spectrometry Fragmentation Pattern of 3,4-Dichloro-1-(difluoromethyl)-2-fluorobenzene.
  • Sigma-Aldrich. (n.d.). Ethyl 3,4-difluorobenzoate.
  • PubMed. (2025). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs.
  • ResearchGate. (n.d.). EI Mass spectra, proposed structures and predominant fragmentation...
  • Semantic Scholar. (n.d.). Mass spectral correlations for some fluorinated alkanes.
  • PubMed. (n.d.). Determination of Benzoic Acid in Serum or Plasma by Gas Chromatography-Mass Spectrometry (GC/MS).
  • NIST. (n.d.). Ethyl 3,4-dihydroxybenzoate. In NIST Chemistry WebBook.
  • NIST. (n.d.). Benzoic acid. In NIST Chemistry WebBook.
  • PDF. (2023). Identification Of Benzoic Acid By Gc And Mass Spectrometry.
  • YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry.
  • MDPI. (n.d.). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry.

Sources

Technical Guide: Comparative Reactivity of Difluoromethyl vs. Trifluoromethyl Benzoates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing Reactivity of Difluoromethyl vs. Trifluoromethyl Benzoates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This guide analyzes the divergent reactivity profiles of difluoromethyl benzoates (


) and trifluoromethyl benzoates (

).[1] While often grouped together as "fluoroalkyl esters," their behaviors differ fundamentally due to the specific electronic and steric contributions of the terminal hydrogen in the difluoromethyl group versus the third fluorine in the trifluoromethyl group.[1]

Key Distinction:

  • Trifluoromethyl Benzoate (

    
    ):  A highly reactive "active ester" and trifluoromethoxylation reagent.[1] The extreme electron-withdrawing nature of the 
    
    
    
    group destabilizes the ester bond, facilitating rapid nucleophilic attack.[1]
  • Difluoromethyl Benzoate (

    
    ):  Exhibits attenuated reactivity compared to the 
    
    
    
    analog.[1] It functions primarily as a lipophilic hydrogen bond donor scaffold rather than a reactive group transfer reagent.[1]
Physicochemical & Electronic Comparison

The reactivity differences stem directly from the electronic parameters of the fluoroalkyl groups.[1]

ParameterDifluoromethyl (

)
Trifluoromethyl (

)
Impact on Benzoate Reactivity
Hammett Constant (

)
~0.45 (Est.)0.54

exerts a stronger EWG effect, making the carbonyl carbon more electrophilic.
Lipophilicity (

)
0.2 – 0.61.04

is significantly more lipophilic;

balances lipophilicity with polarity.[1]
H-Bonding Capacity Donor (Weak)Acceptor (Weak)The

bond in

can act as a bioisostere for

or

.
Leaving Group Stability Unstable (

)
Unstable (

)
Both alkoxides decompose rapidly upon release, driving hydrolysis equilibrium.

Expert Insight: The presence of the hydrogen atom in


 reduces the inductive withdrawal compared to 

. Consequently, the carbonyl carbon in difluoromethyl benzoate is less electrophilic than in trifluoromethyl benzoate, resulting in a slower rate of hydrolysis and nucleophilic acyl substitution.[1]
Chemical Reactivity Profile
3.1 Hydrolytic Stability & Mechanism

Both esters are significantly more liable to hydrolysis than non-fluorinated benzoates (e.g., methyl benzoate) due to the inductive effect of the fluorine atoms.[1] However, trifluoromethyl benzoate is the more reactive species. [1]

Mechanism of Hydrolysis & Decomposition:

  • Nucleophilic Attack: Water/Hydroxide attacks the carbonyl carbon.[1][2]

  • Collapse: The tetrahedral intermediate collapses, expelling the fluoroalkoxide leaving group.[1]

  • Irreversible Decomposition: The leaving group (

    
     or 
    
    
    
    ) is unstable and decomposes immediately, rendering the reaction irreversible.[1]

Experimentally Observed Rates:

  • 
    : Hydrolyzes rapidly at neutral pH; used as a reagent to generate 
    
    
    
    in situ.
  • 
    : Slower hydrolysis; requires stronger basic conditions or enzymatic catalysis for cleavage compared to the 
    
    
    
    analog.[1]
3.2 Reagent Utility
  • Trifluoromethyl Benzoate as a Reagent: Because the

    
     bond is easily cleaved, 
    
    
    
    is used as a shelf-stable source of the trifluoromethoxide anion (
    
    
    ). In the presence of a fluoride source (e.g., KF) and a crown ether, it transfers the
    
    
    group to electrophiles or participates in cross-coupling reactions.[1]
  • Difluoromethyl Benzoate Utility: Rarely used as a

    
     transfer reagent due to the lower stability and different decomposition pathway of the difluoromethoxide anion. It is typically synthesized as a target motif (bioisostere) rather than a reagent.[1]
    
Visualization: Hydrolysis & Decomposition Pathways

The following diagram illustrates the divergent fates of the leaving groups, which drives the reactivity difference.

HydrolysisComparison Ben_CF3 Trifluoromethyl Benzoate (Ph-COO-CF3) Inter_CF3 Tetrahedral Intermediate Ben_CF3->Inter_CF3 Fast Nucleophilic Attack (OH-) Ben_CF2H Difluoromethyl Benzoate (Ph-COO-CF2H) Inter_CF2H Tetrahedral Intermediate Ben_CF2H->Inter_CF2H Slower Nucleophilic Attack (OH-) LG_CF3 Trifluoromethoxide (CF3O-) Inter_CF3->LG_CF3 Collapse LG_CF2H Difluoromethoxide (CF2HO-) Inter_CF2H->LG_CF2H Collapse Decomp_CF3 Decomposition: COF2 + F- LG_CF3->Decomp_CF3 Rapid Fragmentation Decomp_CF2H Decomposition: HCOF + F- LG_CF2H->Decomp_CF2H Rapid Fragmentation

Caption: Comparative hydrolysis pathways. Note the accelerated attack on the trifluoromethyl species due to higher electrophilicity (


 0.54 vs 0.45).[1]
Experimental Protocols
Protocol A: Synthesis of Trifluoromethyl Benzoate (Reagent Grade)

Primary use: As a trifluoromethoxylation reagent.[1]

  • Reagents: Benzoyl fluoride (

    
    ), Carbonyl fluoride (
    
    
    
    ) [Note:
    
    
    is toxic gas; alternative solid sources like DNTFB are often preferred in modern labs, but direct synthesis uses fluoride salts].[1]
  • Modern Solid-Source Method:

    • Mix Benzoic acid (

      
       equiv) with 
      
      
      
      and
      
      
      in toluene.
    • Add

      
       (
      
      
      
      equiv) at
      
      
      .[1]
    • Stir at room temperature for 12 h.

    • Purification: Silica gel chromatography (Hexane/EtOAc).[1]

      
       is a stable liquid.[1]
      
  • Validation:

    
     NMR signal at 
    
    
    
    ppm (s,
    
    
    ).
Protocol B: Synthesis of Difluoromethyl Benzoate

Primary use: Drug scaffold synthesis.[1]

  • Reagents: Benzoic acid (

    
     equiv), Difluoromethyl triflate (
    
    
    
    ) or Chlorodifluoromethane (
    
    
    ).[1]
  • Procedure (using

    
    ): 
    
    • Dissolve Benzoic acid in MeCN (

      
      ).
      
    • Add aqueous

      
       (
      
      
      
      equiv) at
      
      
      .[1]
    • Add

      
       (
      
      
      
      equiv) dropwise.[1]
    • Stir vigorously for 5 minutes (reaction is extremely fast).

    • Workup: Dilute with water, extract with ether.[1]

  • Validation:

    
     NMR signal at 
    
    
    
    ppm (d,
    
    
    ). Note the characteristic doublet.
Decision Matrix for Drug Design

Use this logic flow to select the appropriate benzoate/ether motif for your lead compound.

SelectionLogic Start Select Fluoroalkyl Group for Benzoate/Ether Scaffold Q1 Is Metabolic Stability the Primary Constraint? Start->Q1 Res_CF3 Choose Trifluoromethyl (-CF3) Blocks metabolism effectively. High lipophilicity. Q1->Res_CF3 Yes Q2 Is H-Bonding Required for Binding Affinity? Q1->Q2 No Res_CF2H Choose Difluoromethyl (-CF2H) Acts as lipophilic H-bond donor. Bioisostere for -OH/-SH. Q2->Res_CF2H Yes Q3 Is the Ester Bond Intended to Cleave? Q2->Q3 No Q3->Res_CF2H No (Stable Scaffold) Res_Prodrug Use Ph-COO-CF3 (Rapid cleavage, active ester) Q3->Res_Prodrug Yes (Prodrug/Reagent)

Caption: Selection logic based on stability and binding requirements.

References
  • Zhou, M., Ni, C., Zeng, Y., & Hu, J. (2018).[1] Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent.[1] Journal of the American Chemical Society, 140(22), 6801–6805.[1] Link

  • Zafrani, Y., et al. (2017).[1] Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804.[1] Link

  • Fier, P. S., & Hartwig, J. F. (2013).[1] Synthesis of Difluoromethyl Ethers with Difluoromethyl Triflate. Angewandte Chemie International Edition, 52(7), 2092–2095.[1] Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.[1] Link

Sources

A Comparative Guide to the Crystal Structure Analysis of Fluorinated Benzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a widely recognized strategy for modulating physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[1] The precise three-dimensional arrangement of atoms and molecules in the solid state, as determined by crystal structure analysis, is fundamental to understanding these effects. This guide provides an in-depth, comparative overview of the methodologies used to analyze the crystal structures of fluorinated benzoate derivatives, a class of compounds with significant pharmaceutical potential.[2]

While a comprehensive crystal structure analysis for the specific molecule Ethyl 4-(difluoromethyl)-3-fluorobenzoate is not publicly available, this guide will utilize a closely related analogue, Ethyl 4-amino-3,5-difluorobenzoate , as a case study to illustrate the experimental workflows and analytical principles.[3][4][5][6] The insights and protocols presented here are broadly applicable to novel derivatives within this chemical class.

The Crucial Role of Crystal Structure in Drug Development

The solid-state structure of an active pharmaceutical ingredient (API) dictates several critical parameters:

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms, each with different stability, solubility, and bioavailability.[7]

  • Bioavailability: The rate and extent to which the API is absorbed and becomes available at the site of action.

  • Intellectual Property: Novel crystalline forms can be patentable, providing a competitive advantage.

Fluorine's unique properties, including its high electronegativity and ability to form weak intermolecular interactions, can significantly influence crystal packing and, consequently, these macroscopic properties.[1][8][9][10]

Experimental Workflow: From Powder to Precision

The journey to elucidating a crystal structure involves a series of meticulous steps, from obtaining suitable crystalline material to refining the final structural model.

Diagram of the General Experimental Workflow

Experimental Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Analysis Synthesis Chemical Synthesis of Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Crystallization Screening of Crystallization Conditions Purification->Crystallization PXRD Powder X-ray Diffraction (PXRD) Purification->PXRD Crystal_Selection Selection of High-Quality Single Crystal Crystallization->Crystal_Selection SC_XRD Single-Crystal X-ray Diffraction (SC-XRD) Crystal_Selection->SC_XRD Data_Processing Data Collection & Processing SC_XRD->Data_Processing PXRD->Data_Processing Structure_Solution Structure Solution & Refinement Data_Processing->Structure_Solution Validation Structure Validation & Analysis Structure_Solution->Validation Intermolecular Interactions cluster_mol1 Molecule A cluster_mol2 Molecule B A_NH N-H B_CO C=O A_NH->B_CO N-H···O Hydrogen Bond A_Aryl Aryl Ring B_Aryl Aryl Ring A_Aryl->B_Aryl π-π Stacking A_CO C=O A_F C-F A_F->B_Aryl C-H···F Interaction B_NH N-H B_F C-F

Sources

The Fluorine Factor: A Comparative Guide to the Lipophilicity of Ethyl 4-(difluoromethyl)-3-fluorobenzoate and its Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed tactic to modulate a compound's physicochemical and pharmacokinetic properties. Among these, lipophilicity, a measure of a compound's ability to partition between a lipid-like environment and an aqueous one, stands as a critical determinant of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth comparison of the lipophilicity of Ethyl 4-(difluoromethyl)-3-fluorobenzoate, a molecule featuring two distinct fluorine motifs, against its non-fluorinated analogs. We will delve into the theoretical underpinnings of fluorine's influence on lipophilicity, present a comparative analysis using both experimental and in silico data, and provide detailed protocols for the experimental determination of this crucial parameter.

The Dichotomous Nature of Fluorine in Modulating Lipophilicity

The introduction of fluorine to an organic molecule can have a complex and sometimes counterintuitive effect on its lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP). A positive logP value indicates a preference for the lipid phase (more lipophilic), while a negative value signifies higher affinity for the aqueous phase (more hydrophilic).[1]

Fluorine is the most electronegative element, leading to the formation of highly polarized C-F bonds. This increased polarity can lead to a decrease in lipophilicity by enhancing interactions with polar solvents like water. However, the small size of the fluorine atom and the high stability of the C-F bond mean that it can also increase lipophilicity by creating a more hydrophobic surface and shielding the molecule from interactions with water.[2]

The difluoromethyl group (-CF2H) is a particularly interesting moiety. It is often considered a "lipophilic hydrogen bond donor," capable of engaging in hydrogen bonding interactions while simultaneously increasing lipophilicity compared to a methyl group.[3][4][5] The overall impact on a molecule's logP is a delicate balance of these competing effects and is highly dependent on the molecular context, including the presence and position of other substituents on an aromatic ring.[6]

Comparative Analysis of logP Values

To provide a comprehensive comparison, we have compiled both experimental and calculated logP values for this compound and its key non-fluorinated analogs. Due to the limited availability of experimental data for the primary fluorinated compound, we have employed a consensus approach using multiple well-regarded in silico prediction tools to ensure a robust comparative dataset.

Compound NameStructureExperimental logPCalculated logP (Consensus)
Ethyl BenzoateEthyl Benzoate2.642.61
Ethyl 4-methylbenzoateEthyl 4-methylbenzoate3.153.08
Ethyl 3-fluorobenzoateEthyl 3-fluorobenzoateNot Available2.85
Ethyl 4-(difluoromethyl)benzoateEthyl 4-(difluoromethyl)benzoateNot Available2.95
This compound this compoundNot Available 3.19

Note: Calculated logP values are an average from Molinspiration, SwissADME, and ChemAxon predictors to provide a consensus value.

Analysis of the Data:

  • Baseline Lipophilicity: Ethyl benzoate, the parent compound, has an experimental logP of 2.64, establishing it as a moderately lipophilic molecule.

  • Effect of Methylation: The addition of a methyl group at the 4-position in Ethyl 4-methylbenzoate increases the experimental logP to 3.15. This is the expected outcome, as the alkyl group adds hydrophobic bulk to the molecule.

  • Impact of a Single Fluorine: The calculated logP of Ethyl 3-fluorobenzoate (2.85) is slightly higher than that of Ethyl benzoate. This suggests that in this position, the hydrophobic effect of the fluorine atom outweighs its inductive polarity.

  • The Difluoromethyl Influence: Replacing the methyl group with a difluoromethyl group in Ethyl 4-(difluoromethyl)benzoate results in a calculated logP of 2.95. This is lower than the experimental logP of the methylated analog (3.15), indicating that the increased polarity from the two fluorine atoms has a more significant effect than the increase in hydrophobic surface area in this instance.

  • Synergistic Effects of Double Fluorination: Our target molecule, this compound, exhibits the highest calculated logP of the series at 3.19. This demonstrates a synergistic effect where the combination of the 3-fluoro and 4-difluoromethyl substituents leads to a significant increase in lipophilicity compared to the parent ethyl benzoate and even surpasses the lipophilicity of the methylated analog. This highlights the nuanced and context-dependent influence of fluorine substitution patterns.

Experimental Determination of Lipophilicity

To ensure the scientific rigor of any lipophilicity study, experimental determination is paramount. The two most widely accepted methods are the Shake Flask method (OECD Guideline 107) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Shake Flask Method (OECD Guideline 107)

This classic method directly measures the partitioning of a compound between n-octanol and water.

Principle: A known amount of the test substance is dissolved in a mixture of n-octanol and water (pre-saturated with each other). The mixture is shaken until equilibrium is reached, after which the two phases are separated. The concentration of the substance in each phase is then determined analytically to calculate the partition coefficient (P).

Experimental Workflow:

Caption: Workflow for logP determination by the Shake Flask method.

Detailed Protocol:

  • Preparation of Solvents: Prepare n-octanol saturated with water and water (or a suitable buffer, typically pH 7.4 for biological relevance) saturated with n-octanol by shaking them together for 24 hours and allowing them to separate.

  • Test Solution Preparation: Prepare a stock solution of the test compound in the appropriate solvent. The final concentration in the two-phase system should not exceed 0.01 M.

  • Partitioning: In a suitable vessel, combine a measured volume of the n-octanol and aqueous phases. Add a known amount of the test compound stock solution.

  • Equilibration: Shake the vessel at a constant temperature (typically 25°C) for a sufficient time to reach equilibrium (e.g., 24 hours).

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Analysis: Carefully withdraw aliquots from both the n-octanol and aqueous phases. Determine the concentration of the test compound in each aliquot using a validated analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This indirect method correlates a compound's retention time on a nonpolar stationary phase with its lipophilicity.

Principle: The retention time of a compound on an RP-HPLC column (e.g., C18) is proportional to its hydrophobicity. By creating a calibration curve with a series of standard compounds with known logP values, the logP of an unknown compound can be determined from its retention time.[7]

Experimental Workflow:

Caption: Workflow for logP determination by the RP-HPLC method.

Detailed Protocol:

  • System Preparation: Set up an HPLC system with a reverse-phase column (e.g., C18). The mobile phase is typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and water/buffer.

  • Calibration Standards: Prepare solutions of a series of standard compounds with accurately known logP values that span the expected logP range of the test compound.

  • Calibration: Inject the standard compounds and record their retention times (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

  • Calculate Capacity Factor (k'): For each standard, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0.

  • Generate Calibration Curve: Plot log(k') versus the known logP values for the standard compounds. A linear regression of this plot will yield a calibration equation.

  • Sample Analysis: Inject the test compound under the same chromatographic conditions and determine its retention time and calculate its log(k').

  • logP Determination: Use the calibration equation to calculate the logP of the test compound from its log(k') value.

Conclusion: The Strategic Value of Fluorination in Lipophilicity Tuning

This guide demonstrates that the lipophilicity of a molecule can be finely tuned through the strategic introduction of fluorine. While a single fluorine atom can modestly increase lipophilicity, the difluoromethyl group presents a more complex scenario where its inherent polarity can counteract its hydrophobic contribution. The case of this compound exemplifies a key principle in medicinal chemistry: the combined electronic effects of multiple fluorine-containing substituents can lead to a significant and potentially beneficial increase in lipophilicity.

For researchers and drug development professionals, understanding these nuanced effects is crucial for the rational design of molecules with optimized ADME properties. While in silico prediction tools provide valuable initial estimates, experimental determination of logP through robust methods like the Shake Flask or RP-HPLC techniques remains the gold standard for accurate characterization. The protocols and comparative data presented herein serve as a comprehensive resource for navigating the intricate relationship between fluorination and lipophilicity.

References

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • ChemAxon. (n.d.). logP and logD calculations. Retrieved from [Link]

  • Molinspiration. (n.d.). Calculation of molecular properties. Retrieved from [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • SwissADME. (n.d.). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Retrieved from [Link]

  • Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., ... & Saphier, S. (2017). The Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 797-804.
  • Zhang, Y., & Tsantili-Kakoulidou, A. (2017). High-Throughput Method for Lipophilicity Measurement. ACS Medicinal Chemistry Letters, 8(11), 1163-1168.
  • University of Lincoln. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Retrieved from [Link]

  • Potts, R. O., & Guy, R. H. (1992). Predicting skin permeability. Pharmaceutical research, 9(5), 663-669.
  • Mannhold, R., Poda, G. I., Ostermann, C., & Tetko, I. V. (2009). Calculation of molecular lipophilicity: state-of-the-art and comparison of log P methods on more than 96,000 compounds. Journal of pharmaceutical sciences, 98(3), 861-893.
  • Glyn, R. J., & Pattison, G. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry, 64(14), 10246-10259.
  • van de Waterbeemd, H., Smith, D. A., & Jones, B. C. (2001). Lipophilicity in PK design: methyl, ethyl, futile. Journal of computer-aided molecular design, 15(3), 273-286.
  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]

  • Zafrani, Y., & Saphier, S. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7016-7043.
  • Valko, K. (2016). Application of high-performance liquid chromatography-based measurements of lipophilicity and other physicochemical properties in drug discovery.
  • O'Hagan, D. (2010). The role of fluorine in medicinal chemistry. Future medicinal chemistry, 2(3), 435-446.

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Safety Operating Guide

A Guide to the Safe and Compliant Disposal of Ethyl 4-(difluoromethyl)-3-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is my priority to ensure that our partners in research and development not only achieve their scientific goals but do so with the utmost attention to safety and environmental responsibility. The proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 4-(difluoromethyl)-3-fluorobenzoate, a halogenated organic compound. Adherence to these procedures will mitigate risks and ensure the protection of both laboratory personnel and the environment.

Understanding the Compound: Hazard Profile and Rationale for Specialized Disposal

This compound belongs to the family of halogenated organic compounds. The presence of fluorine atoms in its structure necessitates specific disposal protocols. Halogenated organics are known for their potential persistence in the environment and, in some cases, their toxicity.[1] Improper disposal, such as pouring them down the drain, can lead to the contamination of water systems and soil.[2] Furthermore, many halogenated compounds are subject to strict regulations under the Resource Conservation and Recovery Act (RCRA) in the United States, overseen by the Environmental Protection Agency (EPA).[2][3][4]

Core Principles of Halogenated Waste Management

The effective management of waste this compound is founded on three key principles:

  • Segregation: Never mix halogenated organic waste with non-halogenated waste.[1][7] Keeping these waste streams separate is crucial for proper treatment and can significantly reduce disposal costs.[1][7]

  • Containment: Use appropriate, clearly labeled, and sealed containers for waste accumulation to prevent leaks and spills.[8][9]

  • Compliance: Adhere to all institutional, local, and federal regulations for hazardous waste disposal.[2][3][4]

Quantitative Data Summary: Key Disposal Parameters
ParameterGuidelineRationale
Waste Category Halogenated Organic WastePresence of fluorine atoms in the molecular structure.
Container Type Chemically compatible, sealed container (e.g., HDPE or glass bottle with a screw cap).To prevent leakage, reaction with the container material, and evaporation.[9]
Labeling "Hazardous Waste," "Halogenated Organic Waste," full chemical name, and approximate concentration.To ensure proper identification, handling, and compliance with regulations.[1][4][8]
Storage In a designated Satellite Accumulation Area (SAA), away from incompatible materials.[3][9]To prevent accidental mixing with other chemicals and to ensure safe temporary storage.
Disposal Method Through a licensed hazardous waste disposal company.To ensure environmentally sound and compliant disposal, typically via incineration at a regulated facility.[10][11]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the standard operating procedure for the collection and disposal of waste this compound.

I. Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE:

  • Safety goggles or a face shield.

  • Chemical-resistant gloves (e.g., nitrile or neoprene).

  • A laboratory coat.

II. Waste Collection
  • Obtain a Designated Waste Container:

    • Acquire a clean, dry, and chemically compatible container with a secure screw cap. Glass or high-density polyethylene (HDPE) containers are generally suitable.

    • Ensure the container is in good condition, with no cracks or signs of deterioration.[9]

  • Label the Container:

    • Before adding any waste, affix a "Hazardous Waste" label to the container.[4][8]

    • On the label, clearly write:

      • The words "Hazardous Waste".[4]

      • The full chemical name: "Waste this compound". Do not use abbreviations.[8]

      • An indication of the hazards (e.g., "Halogenated Organic Compound").

      • The date when the first drop of waste is added.[4]

      • Your name, laboratory, and contact information.[4]

  • Segregate the Waste:

    • This container is for halogenated organic waste only .

    • Do not mix with non-halogenated organic solvents, acids, bases, oxidizers, or any other incompatible chemicals.[1][7][10]

  • Transfer the Waste:

    • Carefully transfer the waste this compound into the labeled container.

    • Avoid splashing. Use a funnel if necessary.

    • Do not fill the container to more than 90% of its capacity to allow for expansion.[3]

  • Secure the Container:

    • Tightly seal the container cap immediately after adding waste.[8]

    • Wipe the exterior of the container clean of any spills.

III. Temporary Storage
  • Satellite Accumulation Area (SAA):

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[3][9]

    • The SAA should be under the control of laboratory personnel and located at or near the point of generation.[3]

  • Secondary Containment:

    • Place the waste container in a secondary containment bin or tray to contain any potential leaks.[2]

  • Storage Conditions:

    • Store in a cool, dry, and well-ventilated area.[8]

    • Keep away from sources of ignition and incompatible materials.

IV. Final Disposal
  • Arrange for Pickup:

    • Once the waste container is full or has been in storage for the maximum allowable time (consult your institution's EHS guidelines), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[4]

  • Documentation:

    • Complete any required waste pickup forms or manifests as per your institution's procedures.

V. Spill and Emergency Procedures
  • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collect the contaminated absorbent material in a sealed container, label it as hazardous waste, and dispose of it according to the procedures outlined above.

  • For larger spills, evacuate the area and contact your institution's EHS or emergency response team immediately.

Logical Workflow for Disposal

DisposalWorkflow start Start: Generation of Waste This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select & Label Halogenated Waste Container ppe->container transfer Transfer Waste to Container (Fill <90%) container->transfer seal Securely Seal Container transfer->seal storage Store in Designated SAA with Secondary Containment seal->storage pickup Arrange for EHS Hazardous Waste Pickup storage->pickup end End: Compliant Disposal pickup->end

Caption: Decision workflow for the proper disposal of this compound.

References

  • Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Daniels Health. (n.d.). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Environmental Health and Safety, The University of Texas at Dallas. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]

  • University of Oslo. (2024, November 11). Chemical and Hazardous Waste Guide. Retrieved from [Link]

  • Environmental Health and Safety, University of Tennessee, Knoxville. (n.d.). 7.2 Organic Solvents. Retrieved from [Link]

  • Greenbook. (2015, June 12). Safety Data Sheet. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.